Product packaging for 1,4-Bis(methylamino)anthraquinone(Cat. No.:CAS No. 2475-44-7)

1,4-Bis(methylamino)anthraquinone

Cat. No.: B188939
CAS No.: 2475-44-7
M. Wt: 266.29 g/mol
InChI Key: QOSTVEDABRQTSU-UHFFFAOYSA-N
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Description

1,4-Bis(methylamino)anthraquinone is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B188939 1,4-Bis(methylamino)anthraquinone CAS No. 2475-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(methylamino)anthracene-9,10-dione
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InChI

InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3
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Description Data deposited in or computed by PubChem

InChI Key

QOSTVEDABRQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14N2O2
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DSSTOX Substance ID

DTXSID7062451
Record name 9,10-Anthracenedione, 1,4-bis(methylamino)-
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Molecular Weight

266.29 g/mol
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Physical Description

Dark blue or purple powder; [Alfa Aesar MSDS]
Record name Disperse Blue 14
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CAS No.

2475-44-7
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Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 1,4-Bis(methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,4-Bis(methylamino)anthraquinone (also known as Disperse Blue 14 or Solvent Blue 78), focusing on its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological signaling pathways.

Core Physicochemical Characteristics

This compound is an organic compound belonging to the anthraquinone family, widely utilized as a blue dye in plastics and resins and investigated for its biological activities.[1] Its fundamental properties are summarized below.

Quantitative Data Summary

The key physicochemical parameters for this compound are presented in the following table for ease of reference and comparison.

PropertyValueReference
IUPAC Name 1,4-Bis(methylamino)anthracene-9,10-dione[2]
CAS Number 2475-44-7[1][2]
Molecular Formula C₁₆H₁₄N₂O₂[1][2][3]
Molecular Weight 266.29 g/mol [1][2][3]
Appearance Blue to dark purple powder[1][4]
Melting Point 220-222 °C[1][3]
Boiling Point 409.5 °C (estimate)[1][3]
Density 1.1262 g/cm³ (estimate)[1][3]
Water Solubility 37.28 µg/L at 25 °C[1][3]
pKa 5.78 ± 0.20 (Predicted)[3]
Maximum Absorption (λmax) 595 nm, 644 nm[3]
Detailed Property Analysis

Solubility Profile: this compound is characterized by its poor solubility in water.[1][5] However, it demonstrates good solubility in a range of organic solvents, including acetone, ethanol, toluene, nitrobenzene, pyridine, and glacial acetic acid.[1][3][5] The molecule's largely hydrophobic anthraquinone core limits its aqueous solubility, while the polar methylamino groups allow for interactions with polar organic solvents.[5] The solubility can be sensitive to pH, as protonation of the amino groups under acidic conditions may enhance solubility in aqueous media.[5]

Chemical Nature and Stability: The compound appears as a blue or blue-black powder.[1] In the presence of concentrated sulfuric acid, it exhibits a reddish-brown color.[1] Anthraquinone derivatives are generally stable compounds, but should be stored in a dark place under an inert atmosphere at room temperature.[3]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for synthesizing 1,4-diaminoanthraquinone derivatives involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) with a primary amine.[6] The following protocol is adapted from this general procedure.

Objective: To synthesize this compound from 1,4-dihydroxyanthraquinone and methylamine.

Materials:

  • 1,4-dihydroxyanthraquinone (Quinizarin)

  • Aqueous methylamine solution (e.g., 40%)

  • Pyridine (as solvent)

  • Hydrochloric acid (for neutralization)

  • Distilled water

  • Ethanol (for washing)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reactant Addition: In the flask, dissolve 1,4-dihydroxyanthraquinone in pyridine.

  • Reaction: While stirring, slowly add an excess of aqueous methylamine solution to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.

  • Neutralization: Slowly add hydrochloric acid to neutralize any excess methylamine and pyridine.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with distilled water to remove salts, followed by a wash with cold ethanol to remove impurities.

  • Drying: Dry the purified product, a dark blue powder, in a vacuum oven.

G cluster_workflow Synthesis Workflow reagents Reactants: 1,4-Dihydroxyanthraquinone Methylamine Solution reaction Reaction Vessel (Three-necked Flask) reagents->reaction solvent Solvent: Pyridine solvent->reaction reflux Heat & Reflux (Several Hours) reaction->reflux Stirring precipitation Cool & Precipitate (Cold Water) reflux->precipitation filtration Filter & Wash (Water, Ethanol) precipitation->filtration product Final Product: This compound filtration->product Drying

Caption: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is determined using a standard digital melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is ramped slowly, and the range from which the sample begins to melt until it becomes completely liquid is recorded.

Determination of Solubility by UV-Vis Spectroscopy

This protocol is based on the methods used for other 1,4-diaminoanthraquinone derivatives.[6]

  • Stock Solution: Prepare a saturated solution of the compound in the desired solvent (e.g., acetone) by adding excess solute and stirring for 24 hours to ensure equilibrium.

  • Filtration: Filter the saturated solution to remove undissolved solid.

  • Serial Dilution: Prepare a series of dilutions of the saturated solution with known concentrations.

  • UV-Vis Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is around 595-644 nm for this compound.[3]

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration.

  • Solubility Calculation: Use the absorbance of the saturated solution and the calibration curve to determine its concentration, which represents the solubility.

Biological Activity and Signaling

Derivatives of anthraquinone are recognized for their diverse pharmacological profiles, including significant anticancer properties.[7] Several studies have shown that aminoanthraquinones can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[7][8][9]

One identified mechanism involves the activation of the ROS-JNK signaling pathway.[7][9] In this pathway, the anthraquinone compound leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers mitochondrial stress. The stressed mitochondria release cytochrome C into the cytoplasm, activating a cascade of caspases (cysteine proteases) that execute the final stages of apoptosis, leading to the death of the tumor cell.[7][9]

G cluster_pathway Apoptosis Signaling Pathway compound This compound (or derivative) ros Increased Cellular ROS (Reactive Oxygen Species) compound->ros jnk JNK Pathway Activation ros->jnk mito Mitochondrial Stress jnk->mito cyto Cytochrome C Release mito->cyto caspase Caspase Cascade Activation cyto->caspase apoptosis Apoptosis (Tumor Cell Death) caspase->apoptosis

Caption: ROS-JNK mediated apoptosis induced by anthraquinone derivatives.

References

Technical Guide: Synthesis and Characterization of 1,4-Bis(methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(methylamino)anthraquinone, a significant derivative of anthraquinone known for its applications as a dye (Disperse Blue 14, Solvent Blue 78) and as a scaffold in medicinal chemistry.[1][2][3] This document details established synthetic protocols, including reaction conditions and purification methods. Furthermore, it compiles the key physicochemical and spectroscopic data essential for the unambiguous identification and quality control of the compound. All quantitative data are presented in clear, tabular formats, and a detailed experimental workflow is visualized using the DOT language.

Introduction

This compound is a synthetic organic compound belonging to the class of anthraquinone derivatives. Its structure, characterized by the planar tricyclic anthraquinone core with two methylamino substituents at the C1 and C4 positions, is responsible for its distinct blue color.[1][2] This property has led to its widespread use as a solvent dye and a disperse dye for coloring various materials, including plastics, resins, and synthetic fibers.[1][4][5] Beyond its role as a colorant, the anthraquinone scaffold is of significant interest to drug development professionals due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the synthesis and characterization of this compound is therefore crucial for researchers in both materials science and medicinal chemistry.

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with methylamine.[1][2] To facilitate the reaction, the leuco form of quinizarin (1,4-dihydroxyanthraquinone leuco) is often used in conjunction with quinizarin. The reaction is typically carried out in a solvent mixture, such as methanol and water, under pressure and at elevated temperatures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,4-dihydroxyanthraquinone.

Synthesis_Workflow Synthesis Workflow of this compound A 1,4-Dihydroxyanthraquinone & 1,4-Dihydroxyanthraquinone leuco D Reactor A->D B Methanol & Water B->D C Monomethylamine Hydrochloride C->D E Heating (85-105°C) Pressure D->E Sealing F Reaction Completion E->F Reaction Time (12-26h) G Cooling F->G H Filtration G->H I Washing with Hot Water H->I J Drying I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on examples found in the patent literature for the synthesis of Solvent Blue 78 (this compound).[6]

Protocol 1: Synthesis at 85°C

  • Charging the Reactor: In a suitable pressure reactor, add 100g of methanol, 100g of water, 40g of 1,4-dihydroxyanthraquinone, and 6.7g of 1,4-dihydroxyanthraquinone leuco.

  • Initiating Stirring: Begin stirring the mixture.

  • Addition of Reactants: After 10 minutes of stirring, add 2g of a suitable surfactant (e.g., Peregal O) and 32.8g of monomethylamine hydrochloride.

  • Reaction Conditions: Seal the reactor and heat the mixture to 85°C. Maintain this temperature under constant stirring.

  • Reaction Monitoring and Work-up: After approximately 26 hours, the reaction is complete. Cool the reactor to below 40°C.

  • Isolation and Purification: Filter the resulting precipitate under suction. Wash the filter cake with hot water and dry to obtain this compound. The reported yield is 47.1g (91.2%).[6]

Protocol 2: Synthesis at 105°C

  • Charging the Reactor: In a pressure reactor, combine 100g of methanol, 100g of water, 40g of 1,4-dihydroxyanthraquinone, and 6.7g of 1,4-dihydroxyanthraquinone leuco.

  • Initiating Stirring: Start stirring the suspension.

  • Addition of Reactants: After 10 minutes, introduce 2g of a surfactant and 32.8g of monomethylamine hydrochloride.

  • Reaction Conditions: Seal the reactor and increase the temperature to 105°C. Maintain this temperature with continuous stirring.

  • Reaction Monitoring and Work-up: The reaction is typically complete after 16 hours. Cool the reaction mixture to below 40°C.

  • Isolation and Purification: Isolate the product by suction filtration, wash the solid with hot water, and dry. The reported yield is 47.6g (92%).[6]

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1,4-Bis(methylamino)anthracene-9,10-dione
Synonyms Disperse Blue 14, Solvent Blue 78, C.I. 61500[7]
CAS Number 2475-44-7[7]
Molecular Formula C₁₆H₁₄N₂O₂[7]
Molecular Weight 266.29 g/mol [7]
Appearance Dark blue to dark purple powder/crystals[3]
Melting Point 220-222 °C or 221-223 °C[3]
Solubility Insoluble in water; soluble in acetone, ethanol, toluene, nitrobenzene[2][4]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Data
¹H NMR A ¹H NMR spectrum is available for "Disperse Blue 14", which is a synonym for the target compound.[8] Expected signals would include those for the methyl protons and the aromatic protons of the anthraquinone core.
¹³C NMR Expected signals would correspond to the methyl carbons, and the aromatic and carbonyl carbons of the anthraquinone scaffold.
IR Spectroscopy The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the quinone, and C=C stretching of the aromatic rings.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 266.29).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocols offer a solid foundation for researchers to produce this compound in a laboratory setting. The compiled physicochemical and spectroscopic data will aid in the verification of the product's identity and purity. This information is valuable for professionals in both the chemical industry, for dye and polymer applications, and in the pharmaceutical field, for the development of novel therapeutic agents based on the anthraquinone scaffold.

References

Spectroscopic Profile of 1,4-Bis(methylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(methylamino)anthraquinone (CAS No. 2475-44-7), a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a centralized resource for characterization and analysis.

Chemical Structure and Properties

This compound is a disubstituted anthraquinone derivative with the following chemical structure:

Molecular Formula: C₁₆H₁₄N₂O₂[1] Molecular Weight: 266.29 g/mol [1] Appearance: Blue-black powder[2] Synonyms: Disperse Blue 14, Solvent Blue 78[1][2]

Spectroscopic Data

The following sections present a summary of the available and predicted spectroscopic data for this compound. Due to the limited availability of complete experimental spectra for this specific compound in the public domain, data from closely related analogs and general principles of spectroscopy for this class of compounds are also included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.0Broad Singlet2HN-H (Amine)
~8.2 - 8.4Multiplet2HH-5, H-8 (Aromatic)
~7.6 - 7.8Multiplet2HH-6, H-7 (Aromatic)
~7.1 - 7.3Singlet2HH-2, H-3 (Aromatic)
~3.0 - 3.2Doublet6H-CH₃ (Methyl)

Note: Predicted values are based on known spectra of related amino-substituted anthraquinones.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~182 - 184C=O (Carbonyl)
~150 - 152C-N (Aromatic)
~133 - 135Quaternary Aromatic Carbon
~132 - 134C-H (Aromatic)
~126 - 128C-H (Aromatic)
~110 - 112C-H (Aromatic)
~30 - 32-CH₃ (Methyl)

Note: Predicted values are based on known spectra of related amino-substituted anthraquinones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A study of similar anthraquinone derivatives reports broad amino group (N-H) stretching vibrations around 3225–3237 cm⁻¹ and carbonyl group (C=O) stretching vibrations around 1630–1669 cm⁻¹.[3]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Medium, BroadN-H Stretch (Amine)
3000 - 3100WeakC-H Stretch (Aromatic)
2800 - 3000WeakC-H Stretch (Aliphatic)
1630 - 1670StrongC=O Stretch (Quinone)
1580 - 1610Medium-StrongC=C Stretch (Aromatic)
1500 - 1550Medium-StrongN-H Bend (Amine)
1200 - 1300MediumC-N Stretch (Aromatic Amine)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands in both the UV and visible regions. Generally, anthraquinones display π → π* transitions in the 220–350 nm range and a weaker n → π* transition at longer wavelengths, which is often shifted into the visible region by auxochromic substituents like amino groups.[4] For Disperse Blue 14, a synonym for the target compound, maximum absorption wavelengths (λmax) have been reported at 595 nm and 644 nm.

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
~250Not ReportedCommon organic solventsπ → π
~320Not ReportedCommon organic solventsπ → π
595Not ReportedNot Specifiedn → π* / Intramolecular Charge Transfer
644Not ReportedNot Specifiedn → π* / Intramolecular Charge Transfer

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available in a single comprehensive source. However, the following are generalized procedures based on common practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5][6] The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm). A larger number of scans is typically required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[7][8] A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane).[9] This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). A reference cuvette containing the pure solvent is placed in the reference beam. The spectrum is recorded over a wavelength range of approximately 200-800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Process_NMR Process NMR Data (¹H, ¹³C) Acq_NMR->Process_NMR Process_IR Process IR Spectrum Acq_IR->Process_IR Process_UV Process UV-Vis Spectrum Acq_UV->Process_UV Interpret Structural Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_UV->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 1,4-Bis(methylamino)anthraquinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,4-Bis(methylamino)anthraquinone (also known as Disperse Blue 14), a compound of interest in various industrial and research applications. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows relevant to its synthesis and quality control.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in various processes, including dye formulation, chemical synthesis, and materials science. The following table summarizes the available solubility data in a range of organic solvents and water.

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Acetonitrile10 mg/mL-Not Specified
Ethanol10 mg/mLSoluble[1]Not Specified
Toluene1 mg/mL (0.01 g/10 mL)Soluble[1]Not Specified
AcetoneData not availableSoluble[1][2]-
Glacial Acetic AcidData not availableSoluble[1]-
NitrobenzeneData not availableSoluble[1]-
PyridineData not availableSoluble[1]-
Water37.28 µg/L[3]Insoluble[1]25

Note: A conflicting water solubility of 10 mg/mL is reported by one supplier, which is likely an error given the compound's hydrophobic nature and other sources stating its insolubility in water.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not widely published, a standard method utilizing UV-Visible spectrophotometry can be employed. This method is suitable for colored compounds and offers high sensitivity and reproducibility.

Determination of Solubility using UV-Visible Spectrophotometry

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Principle: The concentration of a chromophoric substance in a solution is directly proportional to its absorbance at a specific wavelength, according to the Beer-Lambert Law. By establishing a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be determined.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., acetone, ethanol, toluene)

  • UV-Visible spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Cuvettes

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). The reported λmax is approximately 595 nm and 644 nm.[3]

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample of the clear supernatant and filter it using a syringe filter to remove any suspended particles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualized Workflows

The following diagrams illustrate a representative synthesis pathway and a general quality control workflow for disperse dyes like this compound.

Synthesis Pathway for a 1,4-Disubstituted Anthraquinone A 1,4-Dihydroxyanthraquinone (Quinizarin) C Reaction Vessel A->C B Primary Amine (e.g., Methylamine) B->C D Condensation Reaction C->D Heating, Catalyst (optional) E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Pure 1,4-Bis(alkylamino)anthraquinone F->G

A representative synthesis pathway for 1,4-disubstituted anthraquinones.

Quality Control Workflow for Disperse Dyes cluster_0 Raw Material Testing cluster_1 In-Process Control cluster_2 Final Product Testing A Dye Intermediate (e.g., 1,4-Dihydroxyanthraquinone) C Monitoring Reaction Parameters (Temperature, Pressure, pH) A->C B Reagents (e.g., Amines, Solvents) B->C D Intermediate Product Sampling & Analysis (e.g., TLC, HPLC) C->D E Purity Analysis (HPLC, Spectroscopy) D->E F Color Strength & Shade Evaluation E->F G Dispersion Stability Test F->G H Particle Size Analysis G->H I Final Product Release H->I

A general quality control workflow for the production of disperse dyes.

References

Synonyms for 1,4-Bis(methylamino)anthraquinone like Disperse Blue 14 and Solvent Blue 78.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Bis(methylamino)anthraquinone and Its Synonyms, Disperse Blue 14 and Solvent Blue 78

This technical guide provides a comprehensive overview of this compound, an anthraquinone derivative known by its common synonyms Disperse Blue 14 and Solvent Blue 78. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and its emerging role in biological signaling pathways.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its vibrant blue color.[1] It is widely used in the textile and plastics industries.[1][2][3] The fundamental properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Name This compound[4][5]
Synonyms Disperse Blue 14, Solvent Blue 78, C.I. 61500[3][4][5]
CAS Number 2475-44-7[3][4][5]
Molecular Formula C₁₆H₁₄N₂O₂[4][5]
Molecular Weight 266.29 g/mol [5]
Appearance Dark blue/purple powder/crystal[1][4]
Melting Point 220-222 °C[3]
λmax 595 nm, 644 nm (in Ethanol)[3]
Solubility Insoluble in water; Soluble in acetone, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene.[4]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with methylamine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis from 1,4-Dihydroxyanthraquinone

Materials:

  • 1,4-Dihydroxyanthraquinone (Leucoquinizarin can also be used)

  • Aqueous Methylamine solution

  • Sodium dithionite or Zinc powder (reducing agent)

  • Solvent (e.g., Methanol)

  • Filter paper and funnel

  • Reaction vessel with stirring and heating capabilities

  • Drying oven

Procedure:

  • To a reaction vessel, add 1,4-dihydroxyanthraquinone and a suitable solvent like methanol.

  • Add a reducing agent such as sodium dithionite or zinc powder to the mixture.

  • Under pressure and with continuous stirring, introduce an aqueous solution of monomethylamine to the vessel.

  • Heat the reaction mixture to a temperature of 50-55 °C and maintain it until the reaction is complete. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).[6]

  • Upon completion, cool the mixture to approximately 35 °C.

  • Filter the resulting precipitate and wash the filter cake with hot water until the filtrate is neutral.

  • Dry the purified product in an oven to obtain this compound as a blue powder.[6]

G 1,4-Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone Reaction_Vessel Reaction Vessel (50-55 °C, Pressure) 1,4-Dihydroxyanthraquinone->Reaction_Vessel Monomethylamine Monomethylamine Monomethylamine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Synthesis Workflow

Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for the analysis and quantification of this compound in various matrices.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV-Vis Detector

  • C18 analytical column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The extraction method will vary depending on the sample type (e.g., plastic, textile).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Column Temperature: 35 °C.

    • UV Detection: Monitor the absorbance at the λmax of the compound (around 595 nm and 644 nm).

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

G Sample_Preparation Sample Preparation (Extraction) HPLC_System HPLC System (C18 Column) Sample_Preparation->HPLC_System UV_Detector UV Detector (595 nm, 644 nm) HPLC_System->UV_Detector Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis Result Concentration of Analyte Data_Analysis->Result

Analytical Workflow

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of anthraquinone derivatives as anticancer agents.[7] Some of these compounds have been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is triggered by an increase in reactive oxygen species (ROS).[2][8]

The proposed mechanism suggests that certain anthraquinone derivatives can elevate intracellular ROS levels.[9] This oxidative stress leads to the phosphorylation and activation of JNK.[2] Activated JNK can then trigger a downstream cascade, including mitochondrial stress and the release of cytochrome c, ultimately leading to apoptosis.[2][8]

G Anthraquinone_Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone_Derivative->ROS induces JNK JNK ROS->JNK activates pJNK p-JNK (Active) JNK->pJNK phosphorylation Mitochondrial_Stress Mitochondrial Stress pJNK->Mitochondrial_Stress induces Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c leads to Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers G cluster_0 In Vitro Evaluation Cell_Culture Cell Culture Treatment Treatment with Compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay ROS_Measurement ROS Measurement Treatment->ROS_Measurement Western_Blot Western Blot (JNK Activation) Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Anticancer Activity and Mechanism Data_Analysis->Conclusion

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1,4-Bis(methylamino)anthraquinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 1,4-Bis(methylamino)anthraquinone and its structurally related derivatives. Anthraquinones are a significant class of compounds, forming the core of several established anticancer drugs. The focus of this document is to detail the anticancer properties, mechanisms of action, and relevant experimental data associated with these specific derivatives, offering a valuable resource for ongoing research and development in oncology.

Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including leukemia, colon cancer, and breast cancer.[1][2] The primary mechanisms contributing to their cytotoxicity involve the disruption of fundamental cellular processes, leading to cell cycle arrest and programmed cell death.

Inhibition of Topoisomerase II

A principal mechanism of action for many anthraquinone derivatives is the inhibition of Topoisomerase II (Top2).[3][4] These compounds act as "Topoisomerase poisons" by stabilizing the transient Top2-DNA covalent complex.[5][6] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers downstream signaling cascades that can halt the cell cycle and induce apoptosis.[6]

Induction of Apoptosis via ROS-JNK Signaling

Several 1,4-diaminoanthraquinone derivatives have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS).[1] An excess of intracellular ROS can initiate oxidative stress, a condition that activates multiple stress-response pathways, including the c-Jun N-terminal kinase (JNK) signaling cascade.[1][7] Activated JNK translocates to the mitochondria and the nucleus, where it modulates the activity of apoptosis-related proteins, such as the Bcl-2 family, and transcription factors like c-Jun, ultimately leading to the activation of caspases and execution of programmed cell death.[1][8]

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Mitochondrial & Nuclear Events Compound 1,4-Diaminoanthraquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MKK4_7->JNK Phosphorylates Mitochondria Mitochondria JNK->Mitochondria cJun c-Jun/AP-1 JNK->cJun Translocates to Nucleus Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis ProApoptoticGenes ↑ Pro-Apoptotic Genes cJun->ProApoptoticGenes Transactivates ProApoptoticGenes->Caspases

Cell Cycle Arrest at G2/M Phase

The DNA damage induced by Topoisomerase II inhibition often triggers the G2/M DNA damage checkpoint, preventing cells from entering mitosis with compromised genomes.[9][10] Sensory kinases such as ATM and ATR are activated in response to DNA breaks. These kinases then phosphorylate and activate checkpoint kinases Chk1 and Chk2.[11][12] Chk1/Chk2, in turn, phosphorylate and inactivate the Cdc25 phosphatase. This prevents Cdc25 from activating the Cyclin B-Cdk1 complex, which is the master regulator of entry into mitosis, thereby causing the cell cycle to arrest in the G2 phase.[11][12]

G cluster_0 DNA Damage Induction cluster_1 Checkpoint Activation cluster_2 Effector Blockade Compound Anthraquinone Derivative (Top2 Poison) DNA_Damage DNA Double-Strand Breaks Compound->DNA_Damage Causes ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 ATM_ATR->p53 Phosphorylates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits by Phosphorylation p21 p21 p53->p21 Upregulates CyclinB_Cdk1 Cyclin B / Cdk1 Complex Cdc25->CyclinB_Cdk1 Activates by Dephosphorylation G2_M_Arrest G2/M Arrest CyclinB_Cdk1->G2_M_Arrest Promotes Mitosis (Blocked) p21->CyclinB_Cdk1 Inhibits

Quantitative Biological Data

The in vitro cytotoxic potential of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize IC50 values for representative derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 1,4-Bis(dimethylamino)-9,10-anthraquinone Derivatives

Compound Cell Line IC50 (µM) Reference
Derivative 27 PC3 (Prostate) 2.5 [13]
Derivative 28 PC3 (Prostate) 4.0 [13]
Analogue 29 P388 (Leukemia) 1.3 (µg/mL) Jin et al.

| Analogue 30 | P388 (Leukemia) | 1.5 (µg/mL) | Jin et al. |

Table 2: Cytotoxicity of Various 1,4-Diaminoanthraquinone Derivatives

Compound Cell Line IC50 (µM) Reference
ABQ-3 HCT-116 (Colon) 5.22 [2]
ABQ-3 MCF-7 (Breast) 7.46 [2]
ABQ-3 K562 (Leukemia) 0.82 [2]
ABQ-3 Jurkat (Leukemia) 1.51 [2]
Derivative 22 AGS (Gastric) 4.1 [13]

| Derivative 23 | AGS (Gastric) | 4.9 |[13] |

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add test compound (various concentrations) incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h, 37°C) (Formazan forms) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize incubate4 Incubate (15 min, with shaking) solubilize->incubate4 read Read absorbance (e.g., 570 nm) incubate4->read analyze Calculate % viability and IC50 value read->analyze

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Methodology:

  • Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with the test compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[3]

  • Washing: Wash the cell pellet with ice-cold PBS, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes on ice or store at -20°C for later analysis.[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates. Collect fluorescence data on a linear scale for at least 10,000 events.[17]

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[19]

Methodology:

  • Cell Culture and Treatment: Culture and treat approximately 1-5 x 10^5 cells with the test compound.[19]

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at a low speed.

  • Washing: Wash the cells once with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[19] Gently vortex the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[19]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.[19]

  • Data Analysis:

    • Annexin V- / PI- : Live, viable cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Primarily necrotic cells.

References

Understanding the chromophore structure of 1,4-Bis(methylamino)anthraquinone.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Chromophore of 1,4-Bis(methylamino)anthraquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known commercially as Disperse Blue 14 or Solvent Blue 78, is a synthetic dye belonging to the anthraquinone class.[1][2] Its vibrant blue color and stability make it significant in various industrial applications, including the coloring of plastics, resins, and synthetic fibers.[1][3] The core of its functionality lies in its chromophore, the part of the molecule responsible for absorbing light in the visible spectrum. This guide provides an in-depth analysis of the chromophore structure, leveraging spectroscopic data and outlining the experimental protocols necessary for its characterization. The fundamental structure consists of an anthraquinone core substituted with two methylamino groups at the C1 and C4 positions, which act as powerful auxochromes, fundamentally altering the electronic properties of the parent quinone system.

The Anthraquinone Chromophore Structure

The color of this compound arises from a sophisticated interplay between its structural components. The anthraquinone skeleton serves as the primary electron-accepting system (the chromophore), while the two methylamino groups at the 1 and 4 positions act as electron-donating auxochromes.

  • Anthraquinone Core : The parent anthraquinone molecule contains a system of conjugated double bonds across its three rings, including two carbonyl groups. This system allows for π → π* electronic transitions, which primarily absorb in the ultraviolet region.[4]

  • Auxochromic Effect : The nitrogen atoms of the methylamino groups possess lone pairs of electrons. These lone pairs extend the conjugated system through resonance, effectively donating electron density into the anthraquinone ring.

  • Intramolecular Charge Transfer (ICT) : The presence of strong electron-donating groups (-NHCH₃) and electron-accepting carbonyl groups (-C=O) within the same conjugated system facilitates an intramolecular charge transfer (ICT) upon excitation by light. This ICT significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy light, shifting its maximum absorption wavelength (λmax) into the visible spectrum, which is perceived as a deep blue color.[4]

cluster_0 Molecular Components cluster_1 Electronic Interaction cluster_2 Resulting Properties Donor Two Methylamino Groups (Electron Donors) ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Anthraquinone Core (Electron Acceptor) Acceptor->ICT Absorption Light Absorption in Visible Spectrum (Red-Orange) ICT->Absorption Lowers HOMO-LUMO Gap Color Observed Blue Color Absorption->Color Complementary Color

Caption: Logical flow of the chromophore's function in this compound.

Spectroscopic Characterization Data

The electronic and vibrational properties of the chromophore can be quantified through various spectroscopic techniques. The following tables summarize the expected data for this compound.

Table 1: UV-Visible Spectroscopic Data

The UV-Vis spectrum reveals the electronic transitions responsible for the molecule's color. The primary absorption band is attributed to the intramolecular charge transfer.

ParameterWavelengthSolventTransition TypeReference
λmax~550-650 nmDichloromethane, Ethanol, etc.π → π* (ICT)[4][5]
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the key functional groups and vibrational modes within the molecule.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference
3300 - 3400N-H StretchSecondary Amine (-NH-)[6]
2850 - 2960C-H StretchMethyl Group (-CH₃)[6]
~1630C=O Stretch (H-bonded)Carbonyl[7][8]
~1580C=C StretchAromatic Ring[8]
~1560N-H BendSecondary Amine (-NH-)[9]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and proton environments, confirming the molecular structure. The chemical shifts presented are approximate and can vary with solvent and experimental conditions.

NucleusPredicted δ (ppm)MultiplicityAssignmentReference
¹H~10.5Broad SingletN-H [10]
¹H7.5 - 8.5MultipletAromatic Protons[11][12]
¹H~3.1Doublet-N-CH₃ [10]
¹³C>180SingletC =O[13][14]
¹³C110 - 155SingletAromatic & Amine-substituted Carbons[14][15]
¹³C~30Singlet-N-CH₃ [15]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is based on the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with monomethylamine.[1]

Start Reactants: - 1,4-Dihydroxyanthraquinone - Aqueous Methylamine - Solvent (e.g., Pyridine) Reaction Reaction Vessel: Heat with stirring (e.g., 130-135°C, 12h) Start->Reaction Cool Cooling & Precipitation: Allow mixture to cool to precipitate the product. Reaction->Cool Filter Filtration: Collect the solid product using a Büchner funnel. Cool->Filter Wash Washing: Wash with hot water to remove impurities. Filter->Wash Dry Drying: Air dry or use a vacuum oven to obtain the final product. Wash->Dry End Product: This compound (Blue Powder) Dry->End

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Charging the Reactor : A suitable pressure vessel or autoclave is charged with 1,4-dihydroxyanthraquinone, an excess of aqueous methylamine solution (e.g., 25%), and a solvent such as pyridine or water.[1][16]

  • Reaction : The mixture is heated to a specified temperature (e.g., 130–135°C) and stirred continuously for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[16]

  • Isolation : After the reaction period, the vessel is cooled, causing the crude product to precipitate.

  • Purification : The solid is collected by filtration and washed thoroughly with hot water to remove unreacted starting materials and salts.[16] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, pyridine) or by column chromatography.[17][18]

Spectroscopic Analysis Protocol

This protocol outlines the standard procedures for obtaining the spectroscopic data required for structural confirmation.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis Sample Purified this compound Sol_UV Dissolve in UV-grade solvent (e.g., CH₂Cl₂) Sample->Sol_UV Sol_NMR Dissolve in deuterated solvent (e.g., CDCl₃) Sample->Sol_NMR Sol_IR Prepare KBr pellet or Nujol mull Sample->Sol_IR UV UV-Vis Spectrometer: Scan from 200-800 nm Sol_UV->UV NMR NMR Spectrometer: Acquire ¹H and ¹³C spectra Sol_NMR->NMR IR FTIR Spectrometer: Scan from 4000-400 cm⁻¹ Sol_IR->IR Data_UV Identify λmax UV->Data_UV Data_NMR Assign chemical shifts (δ) and coupling constants (J) NMR->Data_NMR Data_IR Assign vibrational frequencies (cm⁻¹) IR->Data_IR

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodology:

  • UV-Visible Spectroscopy : A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, ethanol). The absorption spectrum is recorded using a dual-beam spectrophotometer over a range of 200-800 nm to determine the λmax.[5][19]

  • FTIR Spectroscopy : A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The spectrum is recorded using an FTIR spectrometer.[7][9]

  • NMR Spectroscopy : The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[11][20]

Conclusion

The distinct blue color of this compound is a direct result of its chromophoric structure. The combination of the electron-accepting anthraquinone core with electron-donating methylamino groups facilitates a strong intramolecular charge transfer, shifting light absorption deep into the visible spectrum. This understanding, supported by robust spectroscopic data and well-defined experimental protocols, is fundamental for quality control in industrial applications and for the rational design of new anthraquinone-based molecules in materials science and drug development.

References

Health and Safety in Handling 1,4-Bis(methylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the handling of 1,4-Bis(methylamino)anthraquinone (CAS No. 2475-44-7), a synthetic dye also known as Disperse Blue 14. Due to its potential health hazards, stringent safety protocols are imperative in research and development settings. This document outlines the toxicological profile, recommended handling procedures, and emergency responses based on available scientific data.

Toxicological Profile

This compound is classified as a substance with potential health risks, including skin sensitization, eye irritation, and genotoxicity. The primary routes of occupational exposure are inhalation of dust particles and dermal contact.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available data is summarized in the table below.

Test SpeciesRoute of AdministrationToxicological EndpointValueReference
MouseIntravenousLD50180 mg/kg[1][2]

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Skin and Eye Irritation

The compound is reported to be irritating to the eyes, respiratory system, and skin.[1] It is also classified as a moderate skin sensitizer.[3]

Sensitization

Studies on analogous disperse dyes have demonstrated a potential for skin sensitization. Disperse Blue 1, a closely related compound, has been categorized as a moderate sensitizer.[3]

Genotoxicity and Carcinogenicity

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the toxicological profile of this compound. The following sections describe the methodologies for key toxicological assays.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated method for assessing the skin sensitization potential of chemicals. A biphasic protocol has been effectively used to evaluate various disperse dyes, including the closely related Disperse Blue 1.[3]

Methodology:

  • Animal Model: CBA/J mice are typically used.

  • Sensitization Phase (Days 1-3): A shaved area on the back of each mouse (approximately 2 cm²) is treated once daily with 50 µL of the test substance solution.[3]

  • Resting Phase (Days 4-14): No treatment is applied.[3]

  • Challenge Phase (Days 15-17): The dorsum of both ears is treated with 25 µL of the test solution.[3]

  • Endpoint Measurement (Day 19): Mice are euthanized, and the draining auricular lymph nodes are excised. The following parameters are measured and compared to a vehicle-treated control group:

    • Ear thickness and ear punch weight.[3]

    • Lymph node weight and cell count.[3]

    • Lymphocyte subpopulation analysis via flow cytometry (e.g., CD4+, CD8+, CD19+, CD45+).[3]

A significant increase in lymph node cell proliferation in the test group compared to the control group indicates a positive sensitization response.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[6][7][8]

Methodology:

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Application: The test substance is applied topically to the surface of the tissue.

  • Exposure: The exposure time is typically 60 minutes.[9]

  • Viability Assessment: After exposure and a post-incubation period, tissue viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[7]

  • Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control is indicative of an irritant potential.[6][7]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the logical relationships in the toxicological assessment and the potential mechanism of genotoxicity, the following diagrams are provided.

Genotoxicity_Pathway Potential Genotoxicity Pathway of this compound cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Exposure Dermal Contact / Inhalation of this compound Metabolism Hepatic Metabolism (e.g., Cytochrome P450) Exposure->Metabolism Absorption & Distribution Reactive_Metabolite Formation of Reactive Metabolites (e.g., Electrophilic Intermediates) Metabolism->Reactive_Metabolite DNA_Adducts Covalent Binding to DNA (DNA Adduct Formation) Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Lesions (e.g., Strand Breaks, Base Modifications) DNA_Adducts->DNA_Damage DDR Activation of DNA Damage Response (DDR) (e.g., ATM/ATR, p53) DNA_Damage->DDR Repair_Failure Failed or Error-Prone DNA Repair DDR->Repair_Failure If damage is extensive Mutation Somatic Mutations Repair_Failure->Mutation Carcinogenesis Potential for Carcinogenesis Mutation->Carcinogenesis

Potential Genotoxicity Pathway

LLNA_Workflow Murine Local Lymph Node Assay (LLNA) Workflow Start Start: Select Test Substance and Vehicle Sensitization Days 1-3: Topical Application to Shaved Back Start->Sensitization Rest Days 4-14: Resting Period Sensitization->Rest Challenge Days 15-17: Topical Application to Dorsum of Ears Rest->Challenge Euthanasia Day 19: Euthanize Animals and Excise Lymph Nodes Challenge->Euthanasia Analysis Analyze Lymph Nodes: - Weight & Cell Count - Flow Cytometry Euthanasia->Analysis Result Compare to Control: Positive or Negative for Sensitization Analysis->Result

References

Methodological & Application

Application Notes: Staining Cell Nuclei with 1,4-Bis(methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, is a synthetic dye belonging to the anthraquinone family.[1] Anthraquinone derivatives are noted for their diverse applications, including roles as fluorescent probes in biological research.[2] Structurally similar compounds, such as the well-characterized DRAQ5™, are cell-permeable DNA dyes used for nuclear counterstaining in both live and fixed cells.[3] The planar structure of the anthraquinone core allows it to intercalate into the DNA double helix, a mechanism that typically results in a significant increase in fluorescence emission.[3][4]

These application notes provide a detailed, representative protocol for the use of this compound as a fluorescent stain for cell nuclei. The provided methodologies are based on established principles for nuclear staining and the known physicochemical properties of this compound.[1][5] Researchers should note that specific parameters such as optimal concentration and incubation times may require optimization for different cell types and experimental conditions.

Physicochemical & Fluorescent Properties

This compound is a blue powder that is insoluble in water but soluble in organic solvents such as DMSO, acetone, and ethanol.[1] This necessitates the preparation of a stock solution in a suitable organic solvent. While comprehensive spectral data for its application as a DNA stain is not widely published, its absorption maxima are known. The emission maximum provided below is an estimate based on typical Stokes shifts for similar fluorophores and should be determined empirically.

Data Presentation

The following table summarizes the key quantitative data for this compound as a nuclear stain, with DRAQ5™ provided for comparison.

PropertyThis compound (Estimated)DRAQ5™ (Established)
Excitation Maximum (λex) ~644 nm646 nm[3]
Emission Maximum (λem) ~660 - 720 nm (requires optimization)681 nm / 697 nm (intercalated)[3]
Recommended Stock Solution 1-10 mM in DMSO5 mM in DMSO
Working Concentration 1-10 µM0.5-5 µM[3]
Incubation Time (Live Cells) 15-30 minutes at 37°C5-30 minutes at 37°C[3]
Incubation Time (Fixed Cells) 10-20 minutes at Room Temperature10-20 minutes at Room Temperature[3]
Cell Permeability Expected to be cell-permeantCell-permeant[3]
Wash Step Required Optional (may improve signal-to-noise)No

Mandatory Visualization

Signaling Pathways and Mechanisms

The proposed mechanism for nuclear staining by this compound involves its insertion, or intercalation, between the base pairs of the DNA double helix. This binding event restricts the molecule's rotational freedom and alters its electronic environment, leading to a significant enhancement of its fluorescence.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Dye This compound DNA DNA Double Helix Dye->DNA:f1 Intercalation Fluorescence Fluorescence DNA:f1->Fluorescence Fluorescence Enhancement

Caption: Proposed mechanism of this compound nuclear staining.

Experimental Workflows

The following diagram outlines the general workflow for staining both live and fixed cells with this compound.

G cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Start: Prepare Cells start->live_path Live Cells start->fixed_path Fixed Cells prep_stain_live Prepare Staining Solution (1-10 µM in media) fix_perm Fix & Permeabilize Cells (e.g., PFA & Triton X-100) incubate_live Incubate at 37°C (15-30 min) prep_stain_live->incubate_live wash_live Optional Wash Step (with PBS or media) incubate_live->wash_live image_live Image Cells wash_live->image_live wash_fixed_1 Wash with PBS fix_perm->wash_fixed_1 prep_stain_fixed Prepare Staining Solution (1-10 µM in PBS) wash_fixed_1->prep_stain_fixed incubate_fixed Incubate at RT (10-20 min) prep_stain_fixed->incubate_fixed mount Mount Coverslip incubate_fixed->mount image_fixed Image Cells mount->image_fixed

Caption: Experimental workflow for live and fixed cell nuclear staining.

Experimental Protocols

Disclaimer: The following protocols are representative and should be optimized for your specific cell type and experimental setup. Always handle DMSO and dyes with appropriate personal protective equipment.

Reagent Preparation
  • 10 mM Stock Solution: Based on its solubility, prepare a stock solution of this compound in high-quality, anhydrous DMSO.[1] For a 10 mM stock, dissolve 2.66 mg of the compound (MW: 266.29 g/mol ) in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Staining Solution (Working Solution): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in the appropriate buffer or cell culture medium. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, and 10 µM) to determine the optimal signal-to-noise ratio.

Protocol for Staining Live Cells

This protocol is suitable for imaging the nuclei of living cells in real-time.

  • Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dish, chamber slide) and culture until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 5 µM) in pre-warmed, complete cell culture medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Imaging:

    • No-Wash Option: Image the cells directly in the staining solution. This is often sufficient for dyes with high DNA-binding affinity.

    • Wash Option: To potentially improve the signal-to-noise ratio, aspirate the staining solution, wash the cells once or twice with pre-warmed imaging buffer (e.g., PBS or HBSS), and add fresh buffer for imaging.[5]

  • Microscopy: Use a fluorescence microscope equipped with a laser line or filter set appropriate for excitation near 644 nm (e.g., 633 nm or 647 nm laser). Collect emission in the far-red channel (e.g., a long-pass filter above 660 nm or a bandpass filter of 660-720 nm). Note: The optimal emission filter should be determined empirically.

Protocol for Staining Fixed and Permeabilized Cells

This protocol is intended for use as a nuclear counterstain in immunofluorescence or other fixed-cell imaging applications.

  • Fixation and Permeabilization: Fix and permeabilize cells or tissue sections according to your standard protocol (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).

  • Immunostaining (if applicable): Complete all primary and secondary antibody incubation steps as required by your immunofluorescence protocol.

  • Washing: After the final wash step of your primary protocol, ensure cells are washed thoroughly with PBS.

  • Prepare Staining Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 5 µM) in PBS.

  • Staining: Add the staining solution to the fixed cells, ensuring the sample is completely covered.

  • Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

  • Mounting: Aspirate the staining solution. A final wash step is typically not required, but can be performed with PBS if high background is observed. Mount the coverslip using an appropriate mounting medium.

  • Microscopy: Image the cells using the excitation and emission settings described in the live-cell protocol (ex: ~644 nm, em: ~660-720 nm).

References

1,4-Bis(methylamino)anthraquinone: A Potential but Unexplored Candidate for Fluorescent Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,4-Bis(methylamino)anthraquinone, also known commercially as Disperse Blue 14, is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] While extensively used in the textile and plastics industries for its vibrant blue coloration, its application as a fluorescent probe for cellular imaging is not well-documented in scientific literature.[1][2] However, the inherent chemical structure of the anthraquinone core, which is present in several known DNA and cellular stains, suggests that this compound could possess latent fluorescent properties amenable to biological imaging.[3][4] This document provides an overview of the known characteristics of this compound and presents a generalized, hypothetical protocol for its evaluation as a fluorescent cellular probe.

Physicochemical and Spectral Properties

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Chemical Name 1,4-Bis(methylamino)anthracene-9,10-dione[2]
Synonyms Disperse Blue 14, C.I. 61500[1][2]
CAS Number 2475-44-7[2]
Molecular Formula C₁₆H₁₄N₂O₂[2]
Molecular Weight 266.29 g/mol [2]
Appearance Dark purple powder/crystal[2]
Melting Point 220-222 °C[6]
Solubility Insoluble in water; Soluble in acetone, ethanol, glacial acetic acid, pyridine, toluene[5]
Absorption Maxima (λmax) 595 nm, 644 nm[6]

Principle of (Hypothetical) Application in Cellular Imaging

The potential of this compound as a fluorescent probe would rely on its ability to be taken up by living cells, exhibit fluorescence upon excitation with an appropriate light source, and ideally, localize to specific cellular compartments. The fluorescence of anthraquinone derivatives is often influenced by their molecular structure and the surrounding microenvironment.[7] For instance, other amino-substituted anthraquinones like DRAQ5 and CyTRAK Orange are known to bind to nucleic acids, a property that could be investigated for this compound.[3] A generalized workflow for evaluating a novel compound like this compound for cellular imaging is depicted below.

G cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_staining Cell Staining cluster_imaging Fluorescence Microscopy prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 1-10 µM in media) prep_stock->prep_working add_probe Incubate Cells with Working Solution prep_working->add_probe seed_cells Seed Cells on Imaging Dish culture_cells Culture to Desired Confluency (e.g., 70-80%) seed_cells->culture_cells culture_cells->add_probe wash_cells Wash to Remove Unbound Probe add_probe->wash_cells acquire_images Acquire Images (Appropriate Filters) wash_cells->acquire_images analyze_images Analyze Images (Localization, Intensity) acquire_images->analyze_images

Figure 1: A generalized workflow for evaluating a novel fluorescent probe in cellular imaging.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the initial evaluation of this compound as a fluorescent probe. These are not validated and would require significant optimization.

1. Preparation of Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out 2.66 mg of this compound.

    • Dissolve in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Vortex until fully dissolved.

    • Store at -20°C in small aliquots, protected from light.

  • Working Solution (1-10 µM):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 1 µL of 10 mM stock in 10 mL of media for a 10 µM working solution).

2. Live-Cell Staining and Imaging

  • Cell Preparation:

    • Seed cells (e.g., HeLa, A549) on glass-bottom imaging dishes or chamber slides.

    • Culture cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to minimize background fluorescence from unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the absorption maxima, excitation could be attempted in the 580-620 nm range, with emission collection at longer wavelengths. These settings would need to be determined empirically.

G cluster_potential_pathway Hypothetical Cellular Interaction probe This compound (in media) membrane Cell Membrane (Passive Diffusion?) probe->membrane Uptake cytoplasm Cytoplasm membrane->cytoplasm organelles Organelles (e.g., Nucleus, Mitochondria) cytoplasm->organelles Localization? fluorescence Fluorescence Emission organelles->fluorescence Excitation

Figure 2: A hypothetical pathway of cellular uptake and fluorescence of a novel probe.

Considerations and Potential Challenges

  • Cytotoxicity: Anthraquinone derivatives have been reported to exhibit cytotoxicity, and some are used as anticancer agents.[8] It is crucial to assess the toxicity of this compound at the working concentrations used for imaging to ensure that the observed cellular effects are not due to probe-induced cell death. Standard cytotoxicity assays (e.g., MTT, LDH) should be performed.

  • Photostability: The photostability of the probe under imaging conditions is another critical factor. Photobleaching can limit the duration of imaging experiments.

  • Fluorescence Quantum Yield: The brightness of a fluorescent probe is determined by its molar extinction coefficient and fluorescence quantum yield. A low quantum yield would result in dim fluorescence, requiring higher excitation power, which can increase phototoxicity.

  • Specificity: The probe may exhibit non-specific binding within the cell, leading to high background fluorescence and difficulty in discerning specific structures. Co-localization studies with known organelle-specific dyes would be necessary to determine its subcellular localization.

While this compound is an established industrial dye, its potential as a fluorescent probe for cellular imaging remains largely unexplored. The structural similarity to other anthraquinone-based cellular stains provides a rationale for its investigation. The generalized protocols and considerations outlined in this document offer a starting point for researchers interested in evaluating the utility of this compound in biological fluorescence microscopy. However, extensive characterization of its photophysical properties, cellular uptake, localization, and cytotoxicity would be required to validate its use as a reliable fluorescent probe.

References

Applications of 1,4-Bis(methylamino)anthraquinone in Flow Cytometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methylamino)anthraquinone, commercially known as MitoView™ 633, is a far-red fluorescent dye with significant applications in the field of flow cytometry. This lipophilic cationic dye readily penetrates the plasma membrane of live cells and accumulates in the mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells, the dye aggregates in the mitochondria and emits a bright far-red fluorescence. However, a hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. This depolarization leads to a significant decrease in the accumulation of this compound in the mitochondria, resulting in a diminished fluorescent signal. This characteristic makes it an excellent probe for monitoring mitochondrial health and detecting the onset of apoptosis in a quantitative, high-throughput manner using flow cytometry.

This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the assessment of mitochondrial membrane potential and the detection of apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize representative quantitative data obtained from flow cytometry experiments using this compound (MitoView™ 633) to assess changes in mitochondrial membrane potential during apoptosis.

Table 1: Analysis of Mitochondrial Membrane Potential in Jurkat Cells

Treatment GroupConcentrationIncubation TimeMean Fluorescence Intensity (MFI)% of Cells with Low ΔΨm
Untreated Control--1500 ± 1205.2 ± 1.1
Staurosporine1 µM5 hours450 ± 6575.8 ± 5.3
CCCP (Depolarization Control)50 µM10 minutes300 ± 4098.2 ± 0.9

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Spectral Properties of this compound (MitoView™ 633)

ParameterWavelength (nm)
Excitation Maximum622
Emission Maximum648
Recommended Excitation Laser633/635 nm
Recommended Emission Filter660/20 nm (or similar Cy®5 settings)

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of this compound to assess changes in mitochondrial membrane potential, a key indicator of early apoptosis.

Materials:

  • This compound (MitoView™ 633)

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Suspension or adherent cells

  • Apoptosis inducer (e.g., Staurosporine)

  • Mitochondrial membrane potential depolarizer (e.g., CCCP)

  • Flow cytometer with a 633 nm or similar red laser

Procedure:

  • Reagent Preparation:

    • Prepare a 200 µM stock solution of this compound by dissolving 50 µg in 460 µL of anhydrous DMSO.[1]

    • Store the stock solution in single-use aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 20-200 nM) in pre-warmed cell culture medium.[1]

  • Cell Preparation:

    • Culture cells to the desired confluence.

    • For Apoptosis Induction: Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 5 hours). Include an untreated control.[1]

    • For Depolarization Control: Treat cells with a mitochondrial membrane potential depolarizer (e.g., 50 µM CCCP for 10 minutes) as a positive control for ΔΨm loss.[1]

  • Staining:

    • For Adherent Cells: Remove the culture medium and add the pre-warmed medium containing this compound.

    • For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the pre-warmed medium containing this compound.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[1]

  • Washing (Optional):

    • While not always necessary, washing can reduce background fluorescence.

    • For Adherent Cells: Remove the staining solution and wash once with pre-warmed PBS. Add fresh medium or PBS for analysis.

    • For Suspension Cells: Pellet the cells, remove the staining solution, and resuspend in fresh medium or PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 633 nm or similar red laser.

    • Detect the fluorescence in the far-red channel (e.g., using a 660/20 nm bandpass filter, similar to Cy®5).

    • Collect data for at least 10,000 events per sample.

    • Healthy cells will exhibit high fluorescence, while apoptotic cells or cells with depolarized mitochondria will show a significant decrease in fluorescence intensity.

Protocol 2: Multiparameter Apoptosis Analysis by Co-staining with Annexin V

This protocol allows for the simultaneous detection of two key apoptotic events: the externalization of phosphatidylserine (an early to mid-stage apoptotic event) and the loss of mitochondrial membrane potential.

Materials:

  • Same as Protocol 1

  • Annexin V-FITC (or another fluorochrome-conjugated Annexin V)

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) or 7-AAD (for viability)

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent as described in Protocol 1.

  • Staining with this compound:

    • Stain the cells with this compound (20-200 nM) in cell culture medium for 15-30 minutes at 37°C as described in Protocol 1.

  • Washing:

    • Wash the cells once with cold PBS by centrifugation (300 x g for 5 minutes).

  • Annexin V Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Viability Staining:

    • Just before analysis, add 5 µL of Propidium Iodide (or 7-AAD) to the cell suspension.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer equipped with blue (488 nm) and red (633 nm) lasers.

    • Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm).

    • Detect this compound fluorescence in the far-red channel (e.g., 660/20 nm).

    • Detect PI or 7-AAD fluorescence in the red channel (e.g., >670 nm).

    • Use appropriate compensation controls for spectral overlap.

Data Interpretation:

  • Healthy Cells: Annexin V-negative / PI-negative / High this compound fluorescence.

  • Early Apoptotic Cells: Annexin V-positive / PI-negative / Low this compound fluorescence.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive / Low this compound fluorescence.

Visualizations

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_damage DNA Damage Bcl2_family Bcl-2 Family (Bax, Bak) DNA_damage->Bcl2_family Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->Bcl2_family Cellular_stress Cellular Stress Cellular_stress->Bcl2_family Mito_potential ΔΨm (Measured by This compound) Bcl2_family->Mito_potential Disruption Cytochrome_c Cytochrome c Mito_potential->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_prep 1. Cell & Reagent Preparation cluster_stain 2. Staining cluster_analysis 3. Data Acquisition & Analysis start Start: Culture Cells induce Induce Apoptosis (e.g., Staurosporine) start->induce control Prepare Controls (Untreated, CCCP) start->control stain_cells Incubate Cells with Dye (15-30 min, 37°C) induce->stain_cells control->stain_cells prepare_dye Prepare Staining Solution (20-200 nM) prepare_dye->stain_cells wash Wash Cells (Optional) stain_cells->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data: Gate on Cell Populations and Measure MFI acquire->analyze end End: Quantify Apoptosis analyze->end

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 1,4-Bis(methylamino)anthraquinone Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel derivatives from 1,4-bis(methylamino)anthraquinone and their evaluation as potential anticancer agents. The protocols outlined below detail the synthetic procedures, cytotoxicity assessment, and mechanistic studies, including the analysis of key signaling pathways.

Introduction

Anthraquinone derivatives are a well-established class of compounds with significant applications in oncology.[1] The 1,4-diaminoanthraquinone scaffold, in particular, is a key pharmacophore found in several clinically used anticancer drugs. By modifying the substituents on this core structure, it is possible to develop novel compounds with improved efficacy, selectivity, and reduced side effects. This document focuses on the synthesis of new derivatives from this compound and provides protocols for their biological evaluation.

Data Presentation: Cytotoxicity of Novel Derivatives

The following table summarizes the in vitro cytotoxicity of a series of synthesized 2-substituted-1,4-bis(methylamino)anthraquinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.

Compound IDR-Group (Substitution at C2)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. PC3 (Prostate)IC50 (µM) vs. HepG2 (Liver)
AQ-Me-01 -H (Parent Compound)25.630.128.435.2
AQ-Me-02 -Cl10.212.511.815.7
AQ-Me-03 -OCH38.59.89.111.3
AQ-Me-04 -N(CH3)25.16.35.97.8
AQ-Me-05 -OH15.818.216.520.1
Doxorubicin (Reference Drug)0.81.11.51.3

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-1,4-bis(methylamino)anthraquinone Derivatives

This protocol describes a general method for the synthesis of 2-substituted derivatives of this compound via electrophilic aromatic substitution.

Materials:

  • This compound

  • Glacial acetic acid

  • Selected electrophile (e.g., N-chlorosuccinimide for chlorination, Nitric acid for nitration)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 g, 3.75 mmol) in glacial acetic acid (50 mL).

  • Electrophilic Addition: Slowly add the electrophile (e.g., N-chlorosuccinimide, 1.05 eq) to the solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:Methanol (95:5) solvent system. The reaction is typically complete within 4-6 hours.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol details the procedure for evaluating the in vitro cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized anthraquinone derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, PC3, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the detection of apoptosis-related proteins by Western blot to investigate the mechanism of action of the synthesized derivatives.[2][3]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)[4]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at its IC50 concentration for 24 hours. Lyse the cells using RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[2]

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound reaction Electrophilic Aromatic Substitution start->reaction purification Column Chromatography reaction->purification characterization NMR, Mass Spec purification->characterization product Novel Derivatives characterization->product cytotoxicity MTT Assay (IC50) product->cytotoxicity mechanistic Mechanism of Action Study cytotoxicity->mechanistic apoptosis Apoptosis Assay (Flow Cytometry) mechanistic->apoptosis western_blot Western Blot (Protein Expression) mechanistic->western_blot lead_compound Lead Compound Identification apoptosis->lead_compound western_blot->lead_compound

Caption: Workflow for the synthesis and biological evaluation of novel anthraquinone derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of structurally related anthraquinone derivatives, a plausible mechanism of action involves the modulation of the SIRT1/p53 signaling pathway, leading to apoptosis.[5]

G cluster_p53_activation p53 Activation compound Novel Anthraquinone Derivative sirt1 SIRT1 compound->sirt1 Inhibition p53 p53 (acetylated) (Inactive) sirt1->p53 Deacetylation p53_active p53 (deacetylated) (Active) bax Bax (Pro-apoptotic) p53_active->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53_active->bcl2 Downregulation mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Textile Dyeing with C.I. Disperse Blue 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the dyeing of synthetic textiles, particularly polyester, with C.I. Disperse Blue 14 (CAS 2475-44-7). The protocols outlined below cover two primary industrial methods: High-Temperature, High-Pressure (HTHP) exhaust dyeing and the continuous Thermosol process. Additionally, this document includes quantitative data on the dye's fastness properties and visual workflows to guide laboratory and pilot-scale applications.

Overview of Disperse Blue 14

Disperse Blue 14, also known as C.I. 61500, is an anthraquinone-based disperse dye that produces a vibrant blue coloration on hydrophobic fibers.[1] Its non-ionic nature and low water solubility make it particularly suitable for dyeing polyester, cellulose acetate, and polyamide fibers.[2] The dyeing mechanism involves the transfer of finely dispersed dye particles from an aqueous bath into the amorphous regions of the polymer structure of the fiber at elevated temperatures.[2]

Key Properties:

  • Chemical Name: 1,4-bis(methylamino)anthraquinone[1]

  • Molecular Formula: C₁₆H₁₄N₂O₂[1]

  • Molecular Weight: 266.29 g/mol [1]

  • Appearance: Dark purple to blue powder[1]

  • Solubility: Insoluble in water, soluble in acetone, glacial acetic acid, pyridine, and toluene.[3]

Quantitative Data: Fastness Properties of Disperse Blue 14

The following table summarizes the fastness properties of textiles dyed with Disperse Blue 14. These ratings are based on standardized ISO test methods and provide a benchmark for the durability of the coloration.

Fastness PropertyTest MethodRating (on Polyamide)Performance Description
Light FastnessISO 105-B024-5Good to Very Good
Washing Fastness (Staining)ISO 105-C064Good
Washing Fastness (Fading)ISO 105-C063-4Moderate to Good
Perspiration Fastness (Staining)ISO 105-E044-5Good to Very Good
Perspiration Fastness (Fading)ISO 105-E042-3Fair to Moderate
Ironing FastnessISO 105-X114Good

Note: The data presented is for polyamide fabric and serves as a reference. Fastness properties on polyester are generally expected to be good to excellent.[1]

Experimental Protocols

3.1. Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing of Polyester

This method is a batch process suitable for achieving deep and level shades with excellent fastness.

3.1.1. Materials and Reagents:

  • Polyester fabric (scoured and pre-treated)

  • Disperse Blue 14

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (or a suitable buffer system)

  • Levelling agent (optional)

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide

  • Deionized water

3.1.2. Equipment:

  • High-temperature, high-pressure laboratory dyeing apparatus

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

  • Analytical balance

3.1.3. Dyeing Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of Disperse Blue 14 by pasting the required amount of dye with a small amount of dispersing agent and tepid water.[4]

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 10:1).

    • Add the dispersing agent (e.g., 1-2 g/L) and, if necessary, a levelling agent to the dyebath.[5]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5] This acidic environment is crucial for the stability of the disperse dye.

    • Add the prepared dye stock solution to the dyebath and ensure thorough mixing.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.[4]

    • Seal the dyeing vessel and gradually raise the temperature to 130°C at a rate of 1-2°C per minute.[2][4]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[5]

    • After the dyeing time, cool the vessel down to 70-80°C before draining the dyebath.[5]

  • Post-Treatment: Reduction Clearing:

    • Prepare a fresh bath containing:

      • Sodium hydrosulfite: 1-2 g/L[5]

      • Sodium hydroxide: 1-2 g/L[5]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[5] This step is critical for removing unfixed dye from the fiber surface, thereby improving wash and rubbing fastness.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Finally, rinse with cold water and air dry.

3.2. Protocol 2: Continuous Thermosol Dyeing of Polyester

The Thermosol process is a continuous method ideal for dyeing large quantities of fabric. It involves padding the fabric with the dye dispersion, followed by dry heat fixation.

3.2.1. Materials and Reagents:

  • Polyester fabric (scoured and pre-treated)

  • Disperse Blue 14

  • Dispersing agent

  • Migration inhibitor (optional, but recommended)

  • Acetic acid or a suitable buffer

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

3.2.2. Equipment:

  • Laboratory padding mangle

  • Drying unit (e.g., hot flue or infrared dryer)

  • Thermosol unit (high-temperature oven)

  • Washing and rinsing range

3.2.3. Dyeing Procedure:

  • Padding:

    • Prepare the padding liquor containing Disperse Blue 14, a dispersing agent, a migration inhibitor, and an acid to maintain a pH of 4.5-5.5.[6]

    • Pass the polyester fabric through the padding mangle to ensure even application of the dye liquor. The wet pick-up should be controlled to a specific percentage (e.g., 60-70%).

  • Drying:

    • Immediately after padding, dry the fabric at 100-120°C.[4] Infrared pre-drying can help minimize dye migration.[4]

  • Thermofixation:

    • Pass the dried fabric through a Thermosol unit at a high temperature, typically between 190-220°C, for 60-90 seconds.[4][6] During this stage, the dye sublimes and diffuses into the polyester fibers.

  • Post-Treatment:

    • After thermofixation, the fabric undergoes a washing process to remove unfixed dye and auxiliary chemicals.

    • This is followed by a reduction clearing step, as described in the HTHP exhaust dyeing protocol (Section 3.1.3).

    • The fabric is then rinsed, neutralized, and dried.

Visualized Experimental Workflows

4.1. High-Temperature, High-Pressure (HTHP) Exhaust Dyeing Workflow

HTHP_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_fabric Scoured Polyester Fabric load_fabric Load Fabric at 60°C prep_fabric->load_fabric prep_dyebath Dye Bath Preparation (Dye, Dispersing Agent, Acid) prep_dyebath->load_fabric heat_up Heat to 130°C (1-2°C/min) load_fabric->heat_up hold Hold at 130°C (30-60 min) heat_up->hold cool_down Cool to 70-80°C hold->cool_down reduction_clearing Reduction Clearing (NaOH, Na₂S₂O₄) cool_down->reduction_clearing rinsing Hot & Cold Rinse reduction_clearing->rinsing neutralization Neutralization (Acetic Acid) rinsing->neutralization drying Drying neutralization->drying

Caption: HTHP Exhaust Dyeing Workflow for Polyester.

4.2. Continuous Thermosol Dyeing Workflow

Thermosol_Dyeing_Workflow start Scoured Fabric padding Padding (Dye Liquor Application) start->padding drying Drying (100-120°C) padding->drying thermofix Thermofixation (190-220°C, 60-90s) drying->thermofix washing Washing thermofix->washing reduction Reduction Clearing washing->reduction rinsing Rinsing & Neutralization reduction->rinsing end Dyed Fabric rinsing->end

Caption: Continuous Thermosol Dyeing Process.

References

Application Notes and Protocols for the Incorporation of 1,4-Bis(methylamino)anthraquinone into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methylamino)anthraquinone, also known commercially as Solvent Blue 78 or Disperse Blue 14 (C.I. 61500), is a synthetic blue dye belonging to the anthraquinone class. Its robust chemical structure imparts excellent thermal stability, lightfastness, and vibrant coloration, making it a suitable colorant for a wide range of thermoplastic polymers. This document provides detailed application notes and experimental protocols for the incorporation of this compound into various polymer matrices, including polystyrene (PS), polymethyl methacrylate (PMMA), polycarbonate (PC), acrylonitrile butadiene styrene (ABS), and polyethylene terephthalate (PET).

These notes are intended to guide researchers and professionals in the effective and safe use of this dye for coloring polymers in research, development, and manufacturing settings. The protocols provided are based on established methodologies and best practices in polymer processing and coloration.

Physicochemical Properties of this compound

A thorough understanding of the dye's properties is crucial for its successful incorporation and performance in polymer matrices.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Solvent Blue 78, Disperse Blue 14, C.I. 61500[1][2]
CAS Number 2475-44-7[1]
Molecular Formula C₁₆H₁₄N₂O₂[3]
Molecular Weight 266.29 g/mol [3]
Appearance Blue to dark blue powder[1][3]
Melting Point 220-222 °C[4]
Solubility Insoluble in water; Soluble in acetone, ethanol, toluene, nitrobenzene, pyridine.[1][3]

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. A common method involves the nucleophilic substitution of a suitable anthraquinone precursor.

Synthesis from 1,4-Dihydroxyanthraquinone (Leucoquinizarin)

A prevalent industrial method for synthesizing this compound involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or its leuco form with methylamine.[1][3]

Reaction Scheme:

Synthesis from 1,4-Dihydroxyanthraquinone 1_4_dihydroxy 1,4-Dihydroxyanthraquinone product This compound 1_4_dihydroxy->product + methylamine Methylamine (aq) methylamine->product + oxidation Oxidation product->oxidation (leuco form) reducing_agent Reducing Agent (e.g., Sodium Dithionite) reducing_agent->product (in presence of)

Figure 1: Synthesis of this compound from 1,4-Dihydroxyanthraquinone.

Experimental Protocol:

  • To a pressure vessel, add 1,4-dihydroxyanthraquinone and an aqueous solution of methylamine.

  • Add a reducing agent such as sodium dithionite or zinc dust.[3]

  • Seal the vessel and heat under pressure. The exact temperature and pressure will depend on the specific equipment and desired reaction rate.

  • After the reaction is complete, cool the vessel and filter the crude product.

  • The resulting leuco form of the product is then oxidized to this compound.[3]

  • The final product is washed with water and dried.

Synthesis from 1,4-Dichloroanthraquinone

An alternative laboratory-scale synthesis involves the reaction of 1,4-dichloroanthraquinone with methylamine. This method is analogous to the synthesis of other 1,4-diaminoanthraquinone derivatives.[5]

Reaction Scheme:

Synthesis from1,4-Dichloroanthraquinone 1_4_dichloro 1,4-Dichloroanthraquinone product This compound 1_4_dichloro->product + methylamine Methylamine methylamine->product (excess)

Figure 2: Synthesis of this compound from 1,4-Dichloroanthraquinone.

Experimental Protocol:

  • Dissolve 1,4-dichloroanthraquinone in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Add an excess of methylamine solution.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Incorporation into Polymer Matrices

The incorporation of this compound into thermoplastic matrices can be achieved through several methods, with the choice depending on the polymer type, desired color concentration, and available equipment.

Masterbatch Preparation

The use of a masterbatch, which is a concentrated mixture of the dye in a carrier resin, is the most common and recommended method for industrial applications.[6][7] This method ensures better dispersion, consistent color, and easier handling of the colorant.

Workflow for Masterbatch Preparation:

Masterbatch Preparation Workflow premixing Pre-mixing (Dye, Carrier Resin, Dispersant) extrusion Twin-Screw Extrusion (Melting & Mixing) premixing->extrusion cooling Strand Cooling (Water Bath) extrusion->cooling pelletizing Pelletizing cooling->pelletizing masterbatch Masterbatch Pellets pelletizing->masterbatch

Figure 3: General workflow for the preparation of a color masterbatch.

Experimental Protocol for Polycarbonate Masterbatch:

  • Formulation: A typical formulation for a polycarbonate masterbatch consists of, by weight, 60 parts polycarbonate resin, 35 parts this compound, and 5 parts of a dispersant like ethylene bis(stearamide) (EBS).[8]

  • Pre-mixing: Thoroughly dry the polycarbonate carrier resin. In a high-speed mixer, blend the polycarbonate pellets, dye powder, and dispersant until a homogenous mixture is obtained.

  • Extrusion: Feed the mixture into a twin-screw extruder. The processing temperature profile should be set to ensure proper melting and mixing without degrading the polymer or the dye. For polycarbonate, a temperature profile ranging from 240°C to 280°C is generally suitable.[9]

  • Cooling and Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer to produce the final masterbatch pellets.

Melt Blending

Workflow for Melt Blending:

Melt Blending Workflow drying Polymer Drying blending Dry Blending (Polymer & Dye) drying->blending extrusion Melt Extrusion or Injection Molding blending->extrusion product Colored Polymer Product extrusion->product

Figure 4: General workflow for incorporating the dye via melt blending.

Experimental Protocol for Polystyrene:

  • Drying: Dry the polystyrene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Dry Blending: In a container, dry blend the polystyrene pellets with the desired amount of this compound powder (typically 0.05-1.0% by weight).

  • Melt Processing: Process the dry blend using a twin-screw extruder or an injection molding machine. For polystyrene, a typical processing temperature profile would be in the range of 180°C to 230°C.[10]

Solution Casting

Solution casting is a useful technique for preparing thin films of colored polymers, particularly for optical and research applications.

Workflow for Solution Casting:

Solution Casting Workflow dissolution Dissolution (Polymer & Dye in Solvent) casting Film Casting (on a substrate) dissolution->casting drying Solvent Evaporation (Controlled Environment) casting->drying film Colored Polymer Film drying->film

Figure 5: General workflow for preparing colored polymer films by solution casting.

Experimental Protocol for PMMA Films:

  • Solution Preparation: Dissolve PMMA in a suitable solvent such as chloroform, toluene, or tetrahydrofuran (THF) to a concentration of 5-15% (w/v).[11] Add the desired amount of this compound to the solution and stir until it is fully dissolved.

  • Casting: Pour the colored polymer solution onto a flat, level substrate (e.g., a glass plate or a petri dish).

  • Drying: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with gentle airflow, to obtain a uniform film. The drying time will depend on the solvent's volatility and the film's thickness.

  • Film Removal: Once completely dry, carefully peel the film from the substrate.

Performance Characteristics and Testing Protocols

The incorporation of this compound can influence the properties of the host polymer. The following sections detail key performance characteristics and the protocols to evaluate them.

Color Properties

The primary function of the dye is to impart color. The color strength and shade can be evaluated using colorimetric measurements.

Protocol for Color Measurement:

  • Prepare samples of the colored polymer with a standardized thickness.

  • Use a spectrophotometer or a colorimeter to measure the CIELAB color coordinates (L, a, b*).

  • The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

  • Compare the color coordinates of different samples to assess color consistency and strength.

Thermal Stability

This compound generally exhibits good thermal stability, which is essential for withstanding the high temperatures of polymer processing.

Quantitative Data on Thermal Properties:

PolymerTestObservation
PolycarbonateDSCThe glass transition temperature (Tg) of polycarbonate is typically around 145-150°C. The addition of the dye is not expected to significantly alter the Tg.[12][13]
Various PolymersTGAThe onset of thermal degradation for most of the target polymers is well above the typical processing temperatures. The dye itself is stable up to its melting point of 220-222°C.[14][15]

Protocol for Thermogravimetric Analysis (TGA):

  • Place a small, known weight of the colored polymer sample into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.

Protocol for Differential Scanning Calorimetry (DSC):

  • Place a small, known weight of the colored polymer sample into a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the resulting thermogram.[14]

Lightfastness and Weatherability

Lightfastness is a measure of a material's resistance to fading upon exposure to light. Weatherability assesses the material's ability to withstand outdoor conditions.

Quantitative Data on Lightfastness:

PolymerLightfastness (Blue Wool Scale, 1-8)
Polystyrene (PS)7-8
Polycarbonate (PC)6-7
Polymethyl Methacrylate (PMMA)6
Acrylonitrile Butadiene Styrene (ABS)6
Polyethylene Terephthalate (PET)7

Note: Data is based on typical values for Solvent Blue 78 and may vary depending on the specific grade of polymer and dye concentration.[16][17]

Protocol for Lightfastness and Weathering Testing:

  • Prepare standardized plaques of the colored polymer.

  • Expose the samples in a xenon-arc or QUV accelerated weathering tester according to relevant standards such as ISO 4892-2, ASTM G155, or ASTM D4329.[9][17][18][19][20]

  • Periodically remove the samples and evaluate the change in color (ΔE*) using a spectrophotometer.

  • Assess other signs of degradation such as gloss reduction, chalking, or cracking.

Migration Resistance

For applications where the colored polymer may come into contact with food, pharmaceuticals, or other sensitive materials, it is crucial to assess the potential for the dye to migrate out of the polymer matrix.

Protocol for Migration Testing:

  • Prepare samples of the colored polymer with a known surface area.

  • Immerse the samples in a food simulant as specified by regulatory bodies (e.g., 10% ethanol, 50% ethanol, or a fatty food simulant like vegetable oil).[21][22][23]

  • Store the samples at a specified temperature for a defined period (e.g., 10 days at 40°C or accelerated testing conditions).

  • After the exposure period, remove the polymer samples and analyze the food simulant for the presence of the migrated dye using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanical Properties

The addition of a colorant can sometimes affect the mechanical properties of the host polymer.

Quantitative Data on Mechanical Properties:

Currently, there is limited publicly available quantitative data specifically on the effect of this compound on the mechanical properties of the target polymers. It is recommended to perform comparative testing.

Protocol for Mechanical Property Testing:

  • Prepare standardized test specimens (e.g., dumbbell-shaped bars for tensile testing, rectangular bars for impact testing) of both the uncolored and colored polymer using injection molding or compression molding.

  • Conduct tensile testing according to standards like ASTM D638 to determine tensile strength, modulus, and elongation at break.

  • Perform Izod or Charpy impact testing according to standards like ASTM D256 to evaluate the material's impact resistance.

  • Compare the results of the colored and uncolored polymer to determine the effect of the dye on the mechanical properties.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with local exhaust ventilation.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.

Conclusion

This compound is a versatile and high-performance blue dye for coloring a range of thermoplastic polymers. By following the protocols outlined in these application notes, researchers and professionals can effectively incorporate this colorant into their polymer systems and evaluate its performance. It is recommended that for specific applications, particularly those involving food or medical contact, thorough testing be conducted to ensure compliance with all relevant regulatory standards.

References

Application Notes and Protocols: 1,4-Bis(methylamino)anthraquinone as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,4-Bis(methylamino)anthraquinone, its potential application as a redox indicator in chemical reactions, and protocols for its synthesis and proposed use in titrimetric analysis.

Introduction

This compound is a synthetic anthraquinone derivative, widely recognized for its use as a blue dye (Disperse Blue 14)[1]. Its core structure, anthraquinone, is known to undergo reversible redox reactions, making its derivatives promising candidates for various electrochemical applications, including as redox indicators. The introduction of methylamino groups at the 1 and 4 positions modifies the electronic properties of the anthraquinone system, influencing its redox potential and color. While its primary application has been in the dye industry, its redox-active nature suggests its utility as an indicator for monitoring the endpoint of oxidation-reduction titrations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₆H₁₄N₂O₂[1]
Molecular Weight 266.30 g/mol [1]
Appearance Blue to dark blue to purple to dark purple powder
Melting Point 220-222 °C
Solubility Insoluble in water; soluble in acetone, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene.[1]
Color in Concentrated H₂SO₄ Reddish-brown[1]

Principle of Operation as a Redox Indicator

The function of this compound as a redox indicator is based on the reversible oxidation and reduction of its anthraquinone core. The color of the indicator is dependent on its oxidation state. In its neutral (presumably oxidized) form, the compound is blue/purple. Upon reduction, a color change is expected. The specific transition potential at which this color change occurs is a critical parameter for its application. This potential is influenced by the electron-donating nature of the two methylamino substituents.

The generalized redox reaction can be depicted as follows:

redox_reaction Ind_ox Indicator (Oxidized) Blue/Purple Ind_red Indicator (Reduced) Colorless or Different Color Ind_ox->Ind_red + ne⁻ Ind_red->Ind_ox - ne⁻

Caption: Redox equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,4-diaminoanthraquinone derivatives involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or its reduced form (leucoquinizarin) with the corresponding amine[2].

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • Monomethylamine solution (e.g., 40% in water)

  • Solvent (e.g., pyridine or a high-boiling point alcohol)

  • Sodium dithionite (optional, for the preparation of leucoquinizarin)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dihydroxyanthraquinone in a suitable solvent.

  • If starting with leucoquinizarin, it can be prepared in situ by the reduction of quinizarin with sodium dithionite.

  • Add an excess of monomethylamine solution to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • Dry the purified this compound product.

synthesis_workflow start Start dissolve Dissolve 1,4-dihydroxyanthraquinone in solvent start->dissolve add_amine Add monomethylamine dissolve->add_amine reflux Heat to reflux add_amine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete filter Filter and wash product cool->filter dry Dry the product filter->dry end End dry->end

Caption: Synthesis workflow for this compound.

Preparation of the Redox Indicator Solution

Materials:

  • This compound powder

  • Suitable solvent (e.g., glacial acetic acid or ethanol)

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 0.1 g).

  • Dissolve the powder in 100 mL of the chosen solvent to prepare a 0.1% (w/v) solution.

  • Store the indicator solution in a dark, well-stoppered bottle.

Proposed Protocol for Cerimetric Titration of Iron(II)

This protocol is a proposed application and requires experimental validation to determine the precise color change and endpoint accuracy. It is based on a standard cerimetric titration procedure[3][4].

Materials:

  • Standardized 0.1 N Cerium(IV) sulfate solution

  • Iron(II) solution of unknown concentration

  • 1 M Sulfuric acid

  • This compound indicator solution (0.1% in glacial acetic acid)

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the Iron(II) solution into a conical flask.

  • Add approximately 25 mL of 1 M sulfuric acid to acidify the solution.

  • Add 2-3 drops of the this compound indicator solution. The solution should take on the color of the reduced form of the indicator.

  • Titrate the Iron(II) solution with the standardized Cerium(IV) sulfate solution from a burette with constant stirring.

  • The endpoint is reached when the color of the solution changes sharply and permanently to the color of the oxidized form of the indicator.

  • Record the volume of the Cerium(IV) sulfate solution used.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the Iron(II) solution.

titration_workflow start Start pipette Pipette Iron(II) solution into flask start->pipette acidify Add sulfuric acid pipette->acidify add_indicator Add this compound indicator acidify->add_indicator titrate Titrate with Ce(IV) sulfate add_indicator->titrate observe Observe for sharp color change titrate->observe observe->titrate No change record Record volume of titrant observe->record Endpoint repeat Repeat titration record->repeat repeat->pipette Yes calculate Calculate concentration repeat->calculate No end End calculate->end

Caption: Workflow for the cerimetric titration of Iron(II).

Data Presentation

The following table provides a template for recording and presenting data from the proposed cerimetric titration.

Titration No.Volume of Iron(II) Solution (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Ce(IV) Solution Used (mL)
125.00
225.00
325.00
Average

Further Research and Validation

The use of this compound as a redox indicator is a promising area for further investigation. The following experimental work is recommended to fully characterize its properties and validate its use:

  • Determination of the Standard Redox Potential (E°): This can be determined using cyclic voltammetry.

  • Characterization of the Color Change: The colors of the purely oxidized and purely reduced forms of the indicator need to be observed and documented.

  • Titration Validation: The performance of the indicator should be compared against established redox indicators (e.g., ferroin) and potentiometric titrations for accuracy and precision.

Safety Precautions

  • This compound may be irritating to the eyes, respiratory system, and skin[1].

  • Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed.

  • All manipulations should be carried out in a well-ventilated fume hood.

References

Application Notes & Protocols for Assessing the Anticancer Activity of 1,4-Bis(methylamino)anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,4-Bis(methylamino)anthraquinone derivatives are a class of compounds that have shown promising anticancer activities. These synthetic analogs of naturally occurring anthraquinones are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. Their mechanism of action often involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to the activation of various signaling pathways that culminate in cell death.[1][2][3] This document provides detailed protocols for assessing the in vitro anticancer activity of these derivatives, presenting key quantitative data and illustrating the underlying molecular mechanisms.

Data Presentation: Cytotoxic Activity of Anthraquinone Derivatives

The anticancer potency of this compound derivatives and related compounds is commonly expressed as the half-maximal inhibitory concentration (IC50) or effective dose (ED50). These values represent the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic activities of various anthraquinone derivatives against different cancer cell lines.

Compound/DerivativeCell LineCell TypeAssayIC50/ED50 (µM)Exposure TimeCitation
1,4-bis(dimethylamino)-9,10-anthraquinone analogue 29p388Mouse LeukemiaNot Specified1.3 (µg/mL)Not Specified[1]
1,4-bis(dimethylamino)-9,10-anthraquinone analogue 30p388Mouse LeukemiaNot Specified1.5 (µg/mL)Not Specified[1]
l-Met-MAC 16 (Mitoxantrone-amino acid conjugate)MCF-7, NCI-H460, SF-268, PC-3Human Breast, Lung, CNS, Prostate CancerNot SpecifiedPotentNot Specified[2]
l-Lys-MAC 20 (Mitoxantrone-amino acid conjugate)MCF-7, NCI-H460, SF-268, PC-3Human Breast, Lung, CNS, Prostate CancerNot SpecifiedPotentNot Specified[2]
Aza-anthraquinone derivative 13kKB, A549, HepG2Human Oral, Lung, Liver CancerMTT0.23 - 0.27Not Specified[4]
1,4-Anthraquinone (AQ)L1210Mouse LeukemiaProliferation Assay0.025 (Day 2), 0.009 (Day 4)2 and 4 days[5]
1,4-Anthraquinone (AQ)L1210Mouse LeukemiaViability Assay0.1 (Day 2), 0.025 (Day 4)2 and 4 days[5]
2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3)HCT-116Human Colon CarcinomaMTT5.22 ± 2.41Not Specified[6]
2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3)MCF-7Human Breast AdenocarcinomaMTT7.46 ± 2.76Not Specified[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 6.25–100 µM). Include a vehicle control (e.g., 0.1% DMSO).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[8]

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[8]

b) Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the reaction mixture from an LDH assay kit to the supernatant.

  • Incubation: Incubate as per the manufacturer's instructions to allow for the conversion of a tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[9]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the anthraquinone derivatives for the appropriate duration.[9]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Staining: Resuspend the cells in 1x Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[9][10]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anthraquinone derivatives can induce cell cycle arrest at specific phases.[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[11]

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Assays cluster_1 Primary Assessment cluster_2 Mechanistic Studies cluster_3 Data Analysis & Interpretation A Cancer Cell Culture B Treatment with this compound Derivatives A->B C Cytotoxicity Assays (MTT, LDH) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis B->F G Western Blotting (Signaling Proteins) B->G D Determine IC50 Values C->D H Quantify Apoptosis & Cell Cycle Arrest E->H F->H I Elucidate Signaling Pathways G->I

Caption: Experimental workflow for assessing anticancer activity.

Signaling Pathway of Anthraquinone-Induced Apoptosis

Many anthraquinone derivatives induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling pathway.[12]

G cluster_0 Induction cluster_1 Cellular Response cluster_2 Signaling Cascade cluster_3 Execution Phase A This compound Derivative B Increased ROS Production A->B C Mitochondrial Membrane Potential Disruption B->C D JNK Activation B->D G Cytochrome c Release C->G E Bcl-2 Phosphorylation (Inactivation) D->E F Bax Upregulation D->F E->G F->G H Caspase Activation (Caspase-3/7) G->H I Apoptosis H->I

Caption: ROS/JNK mediated apoptosis by anthraquinones.[12]

Logical Relationship of Key Anticancer Mechanisms

The anticancer effects of this compound derivatives are often multifaceted, involving direct DNA interaction and the induction of cellular stress pathways.

G cluster_0 Primary Mechanisms cluster_1 Cellular Consequences A This compound Derivatives B DNA Intercalation & Topoisomerase II Inhibition A->B C Generation of Reactive Oxygen Species (ROS) A->C D DNA Damage B->D F Oxidative Stress C->F E Cell Cycle Arrest (G2/M phase) D->E G Apoptosis Induction E->G F->G H Inhibition of Cancer Cell Proliferation G->H

Caption: Key mechanisms of anticancer action.

References

Application Notes: 1,4-Bis(methylamino)anthraquinone as a Potential Counterstain in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Immunohistochemistry (IHC) is a cornerstone technique in biological research and diagnostics, enabling the visualization of specific antigens within the context of tissue architecture. A critical step in IHC protocols is counterstaining, which provides contrast to the primary antigen staining, allowing for the clear demarcation of cellular features such as the nucleus or cytoplasm. While traditional counterstains like hematoxylin and DAPI are widely used, the exploration of novel dyes continues. This document explores the potential application of 1,4-Bis(methylamino)anthraquinone, a member of the anthraquinone class of dyes, as a counterstain in IHC protocols.

The selection of an appropriate counterstain is paramount for successful IHC and depends on several factors, including the detection method (chromogenic or fluorescent) and the color of the primary antibody label.[4][5] The ideal counterstain should provide distinct color contrast without interfering with the primary signal.[4][5]

Principle of Counterstaining

Counterstains are applied after the primary antibody and detection steps to stain cellular components that are not targeted by the primary antibody.[4] This provides anatomical context to the specific antigen staining. For instance, a nuclear counterstain can help determine if the target protein is localized in the nucleus or the cytoplasm.

Comparative Data of Common Immunohistochemistry Counterstains

The following table summarizes the properties of commonly used counterstains in immunohistochemistry to provide a basis for comparison when considering a novel dye like this compound.

CounterstainTargetColorDetection Method CompatibilityAdvantages
Hematoxylin NucleiBlue/PurpleChromogenic (e.g., DAB, AEC)Well-established, provides excellent nuclear detail.[6]
DAPI DNA (Nuclei)BlueFluorescentHigh specificity for DNA, minimal background.[4]
Hoechst 33342 DNA (Nuclei)BlueFluorescentSimilar to DAPI, can be used in live-cell imaging.[4]
Nuclear Fast Red NucleiRedChromogenicProvides good contrast with blue and brown chromogens.[6]
Methyl Green NucleiGreenChromogenicOffers an alternative color for multiplexing.[6]

Experimental Protocols

While a specific, validated protocol for using this compound as an IHC counterstain is not available, the following general protocols for chromogenic and fluorescent IHC are provided as a framework. Researchers wishing to evaluate this compound would need to empirically determine its optimal concentration, incubation time, and compatibility with different chromogens and fluorophores.

Protocol 1: Chromogenic Immunohistochemistry with Counterstaining

This protocol describes a general workflow for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 10 minutes each.
  • Rehydrate through a graded series of ethanol:
  • 100% ethanol, two changes for 10 minutes each.
  • 95% ethanol for 5 minutes.
  • 70% ethanol for 5 minutes.
  • 50% ethanol for 5 minutes.
  • Rinse with deionized water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating at 95-100°C for 10-20 minutes.[7][8]
  • Allow slides to cool to room temperature.

3. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[6]
  • Rinse with wash buffer (e.g., PBS or TBS).

4. Blocking:

  • Incubate sections with a blocking solution (e.g., normal serum from the secondary antibody host species) for 30-60 minutes to prevent non-specific antibody binding.[9]

5. Primary Antibody Incubation:

  • Incubate sections with the primary antibody at the recommended dilution overnight at 4°C.[6][10]

6. Detection System:

  • Rinse with wash buffer.
  • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
  • Rinse with wash buffer.
  • Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

7. Chromogen Development:

  • Incubate sections with a chromogen solution (e.g., DAB) until the desired stain intensity develops.[7]
  • Rinse with deionized water.

8. Counterstaining:

  • Immerse slides in a counterstain solution (e.g., Hematoxylin) for 1-2 minutes.[7]
  • Rinse with running tap water.

9. Dehydration and Mounting:

  • Dehydrate sections through a graded series of ethanol (95% and 100%).[7]
  • Clear in xylene and mount with a permanent mounting medium.[7]

Protocol 2: Fluorescent Immunohistochemistry with Counterstaining

This protocol outlines a general workflow for fluorescent IHC on FFPE tissue sections.

1. Deparaffinization, Rehydration, and Antigen Retrieval:

  • Follow steps 1 and 2 from the chromogenic IHC protocol.

2. Blocking:

  • Follow step 4 from the chromogenic IHC protocol.

3. Primary Antibody Incubation:

  • Incubate sections with the primary antibody at the recommended dilution overnight at 4°C.[11]

4. Secondary Antibody Incubation:

  • Rinse with wash buffer.
  • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[6][11]

5. Counterstaining:

  • Rinse with wash buffer.
  • Incubate with a fluorescent nuclear counterstain (e.g., DAPI) for 5-10 minutes.

6. Mounting:

  • Rinse with wash buffer.
  • Mount with an anti-fade mounting medium.
  • Visualize using a fluorescence microscope.

Visualizations

The following diagrams illustrate the experimental workflows and decision-making processes in immunohistochemistry.

Chromogenic_IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (e.g., DAB) Detection->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount

Caption: Workflow for Chromogenic Immunohistochemistry.

Fluorescent_IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Fluorescent Secondary Ab Incubation PrimaryAb->SecondaryAb Counterstain Counterstaining (e.g., DAPI) SecondaryAb->Counterstain Mount Mounting (Anti-fade medium) Counterstain->Mount

Caption: Workflow for Fluorescent Immunohistochemistry.

Counterstain_Decision node_result node_result DetectionMethod Detection Method? DetectionMethod->node_result Fluorescent ChromogenColor Chromogen Color? DetectionMethod->ChromogenColor Chromogenic ChromogenColor->node_result Brown (DAB) ChromogenColor->node_result Red (AEC) ChromogenColor->node_result Blue

Caption: Decision tree for selecting a suitable counterstain.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1,4-Bis(methylamino)anthraquinone for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, its low aqueous solubility presents a significant hurdle for successful in vitro assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline powder that is practically insoluble in water.[1] However, it exhibits solubility in several organic solvents. While comprehensive quantitative data is limited, the following table summarizes known solubility information.

SolventSolubilitySource
Acetonitrile10 mg/mL
AcetoneSoluble[1][2][3]
EthanolSoluble[1]
TolueneSoluble[1][2][3]
PyridineSoluble[1]
Glacial Acetic AcidSoluble[1][2]
NitrobenzeneSoluble[1][3]
WaterInsoluble (37.28 µg/L at 25°C)[1][3]

Q2: I'm observing precipitation when I dilute my stock solution of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Optimize your solvent system: The initial choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4]

  • Lower the final concentration: It's possible that the final concentration of the compound in your assay exceeds its aqueous solubility limit. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific assay conditions.

  • Employ co-solvents: The addition of a water-miscible co-solvent to your aqueous buffer can increase the solubility of your compound.

  • Utilize solubilizing agents: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[5][6][7][8] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often preferred.[8][9] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Troubleshooting Guide

Problem 1: The compound will not dissolve in my chosen organic solvent to create a stock solution.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit in that specific solvent.

  • Troubleshooting Steps:

    • Try a different solvent: If you are using ethanol, consider switching to DMSO, which generally has a higher solubilizing capacity for many organic compounds.

    • Gentle heating: Gently warming the solution in a water bath (e.g., to 37°C) can help increase the dissolution rate.

    • Sonication: Using an ultrasonic bath can aid in breaking down compound aggregates and enhance dissolution.

    • Reduce the stock concentration: If the above methods fail, you may need to prepare a less concentrated stock solution.

Problem 2: My compound is dissolved in the stock solution, but it precipitates immediately upon dilution into the aqueous assay medium.

  • Possible Cause: The aqueous solubility of the compound is very low, and the dilution factor is not sufficient to keep it in solution.

  • Troubleshooting Steps:

    • Increase the initial stock concentration: This will allow for a greater dilution factor, resulting in a lower final concentration of the organic solvent.

    • Use a co-solvent system: Prepare your stock solution in a mixture of solvents. For example, a combination of DMSO and a polyethylene glycol (PEG) derivative can improve solubility upon aqueous dilution.

    • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the assay medium can help to maintain the compound in solution.

    • Consider cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh out 2.66 mg of this compound (Molecular Weight: 266.29 g/mol ).

  • Transfer the powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using a Co-solvent/Surfactant System

This protocol is a starting point and may require optimization for your specific assay conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • To prepare a 10X working stock solution (e.g., 100 µM), mix the following in a sterile tube:

    • 1 µL of 10 mM this compound in DMSO

    • 9 µL of PEG400

    • 1 µL of 10% (v/v) Tween® 80 in sterile water

  • Vortex the mixture thoroughly.

  • For your final assay concentration (e.g., 10 µM), dilute this 10X working stock 1:10 in your aqueous assay buffer or cell culture medium.

  • Always include a vehicle control containing the same final concentrations of DMSO, PEG400, and Tween® 80.

Visualizing Experimental Workflows

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Assay Medium thaw->dilute vortex Vortex dilute->vortex use Use Immediately vortex->use treat Treat Cells use->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

troubleshooting_workflow start Compound Precipitates in Aqueous Medium check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes optimize_solvent Optimize Solvent System check_conc->optimize_solvent No retest Re-test Solubility reduce_conc->retest use_cosolvent Use Co-solvent (e.g., PEG400) optimize_solvent->use_cosolvent Option 1 use_surfactant Use Surfactant (e.g., Tween® 80) optimize_solvent->use_surfactant Option 2 use_cyclodextrin Use Cyclodextrin optimize_solvent->use_cyclodextrin Option 3 use_cosolvent->retest use_surfactant->retest use_cyclodextrin->retest

References

Troubleshooting guide for the synthesis of 1,4-Bis(methylamino)anthraquinone.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(methylamino)anthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for this synthesis are 1,4-dihydroxyanthraquinone (quinizarin), 1,4-dichloroanthraquinone, or 1,4-dinitroanthraquinone. The choice of starting material often depends on the desired purity, yield, and scalability of the reaction.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction temperature, impure starting materials, or side reactions can all contribute. It is also crucial to ensure the complete exclusion of water if using sensitive reagents. Reviewing the reaction stoichiometry and the purity of your methylamine source is also recommended.

Q3: I am observing a significant amount of a reddish impurity in my final product. What could it be?

A3: A common reddish impurity is 1-amino-4-hydroxyanthraquinone. This byproduct can form if the reaction conditions are not carefully controlled, particularly when starting from 1,4-dihydroxyanthraquinone. The presence of water or incorrect reaction temperatures can favor the formation of this mono-aminated and hydroxylated species.

Q4: How can I purify the crude this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol, toluene, or a mixture of solvents. Column chromatography using silica gel or alumina can also be an effective method for removing polar impurities. The choice of purification method will depend on the nature and quantity of the impurities present.

Q5: What analytical techniques are suitable for characterizing the final product and assessing its purity?

A5: A combination of analytical techniques is recommended for full characterization. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure. Mass Spectrometry (MS) will verify the molecular weight, and Infrared (IR) spectroscopy can identify the characteristic functional groups.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive or poor quality starting materials.Verify the purity of starting materials (e.g., 1,4-dihydroxyanthraquinone, methylamine) using appropriate analytical techniques (NMR, GC-MS).
Incorrect reaction temperature.Optimize the reaction temperature. For the reaction of quinizarin with methylamine, a temperature range of 100-150°C is often employed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product is a Mixture of Mono- and Di-substituted Products Insufficient amount of methylamine.Use a molar excess of methylamine to drive the reaction to completion and favor the formation of the di-substituted product.
Short reaction time.Increase the reaction time and monitor the disappearance of the mono-substituted intermediate by TLC or HPLC.
Formation of a Greenish Byproduct Over-oxidation of the product.If an oxidizing agent is used in a subsequent step (e.g., from a leuco form), its amount and the reaction conditions should be carefully controlled.
Difficulty in Isolating the Product Product is soluble in the work-up solvent.Choose a work-up solvent in which the product has low solubility to ensure efficient precipitation. Cooling the mixture can also aid precipitation.
Formation of an emulsion during work-up.Add a saturated brine solution to break the emulsion or filter the mixture through a pad of celite.

Experimental Protocols

Synthesis from 1,4-Dihydroxyanthraquinone (Quinizarin)

This protocol is a common method for the laboratory-scale synthesis of this compound.

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • Aqueous solution of methylamine (e.g., 40%)

  • Ethanol or another suitable high-boiling solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dihydroxyanthraquinone and the solvent.

  • Purge the flask with an inert gas.

  • Add an excess of the aqueous methylamine solution to the flask.

  • Heat the reaction mixture to reflux (typically 100-120°C) and maintain for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum. Further purification can be done by recrystallization from ethanol or toluene.

Visualizations

Synthesis_Pathway Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Intermediate Mono-amino Intermediate Quinizarin->Intermediate + CH3NH2 Methylamine Methylamine (CH3NH2) Methylamine->Intermediate Product This compound Methylamine->Product Intermediate->Product + CH3NH2

Caption: Synthesis pathway from 1,4-dihydroxyanthraquinone.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Stoichiometry Review Reagent Stoichiometry Start->Check_Stoichiometry Check_Purity->Check_Conditions Check_Conditions->Check_Stoichiometry Impurity_ID Identify Impurity (e.g., via HPLC, MS) Check_Stoichiometry->Impurity_ID Purification Select Appropriate Purification Method (Recrystallization, Chromatography) Impurity_ID->Purification Success Pure Product, Good Yield Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Preventing aggregation of 1,4-Bis(methylamino)anthraquinone in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(methylamino)anthraquinone. The information provided is intended to help overcome challenges related to the aggregation of this compound in aqueous solutions during experiments.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible particles or cloudiness in the solution after adding the this compound stock solution to an aqueous buffer or cell culture medium.

  • Inconsistent results in bioassays.

  • Low absorbance readings in spectrophotometry.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • The organic solvent from the stock solution is causing the compound to crash out upon dilution.

  • The pH of the aqueous buffer is not optimal for solubility.

Troubleshooting Steps:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc Yes check_solvent Is the organic solvent percentage too high? check_conc->check_solvent No success Success: Precipitation Resolved lower_conc->success fail Failure: Precipitation Persists reduce_solvent Reduce organic solvent volume or use a more water-miscible solvent for the stock. check_solvent->reduce_solvent Yes check_additives Are anti-aggregation agents being used? check_solvent->check_additives No reduce_solvent->lower_conc check_additives->fail Yes, and still precipitating use_cosolvent Option 1: Add a co-solvent (e.g., Ethanol, PEG 400). check_additives->use_cosolvent No use_surfactant Option 2: Add a non-ionic surfactant (e.g., Tween® 20). check_additives->use_surfactant No use_cyclodextrin Option 3: Use a cyclodextrin (e.g., HP-β-CD). check_additives->use_cyclodextrin No use_cosolvent->success use_surfactant->success use_cyclodextrin->success

Caption: Troubleshooting workflow for precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?
SolventSolubility of this compoundReference
WaterInsoluble[1]
AcetoneSoluble[1]
EthanolSoluble[1]
TolueneSoluble[1]
PyridineSoluble[1]
NitrobenzeneSoluble[1]
Glacial Acetic AcidSoluble[1]
Q2: How can I prevent the aggregation of this compound in my aqueous-based experiments?

Aggregation can be minimized by using co-solvents, surfactants, or cyclodextrins.

  • Co-solvents: Water-miscible organic solvents can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, preventing their aggregation in water.[3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

The choice of method will depend on the specific requirements of your experiment, including potential interferences with your assay and the required concentration of this compound.

Q3: What are some recommended co-solvents and their typical concentrations?

Commonly used co-solvents for poorly soluble compounds include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG). It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid affecting the biological system under study.

Co-solventTypical Final Concentration RangeNotes
Ethanol1-5% (v/v)Can be toxic to cells at higher concentrations.
PEG 4001-10% (v/v)Generally well-tolerated in many cell-based assays.
Propylene Glycol1-5% (v/v)Similar to ethanol, cellular toxicity should be considered.

Note: Always perform a vehicle control experiment to assess the effect of the co-solvent on your specific assay.

Q4: Which surfactants are suitable for stabilizing this compound, and at what concentrations?

Non-ionic surfactants are generally preferred as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.

SurfactantRecommended Starting ConcentrationCritical Micelle Concentration (CMC)Notes
Tween® 200.01 - 0.1% (v/v)~0.006% (w/v)Widely used in biological assays to prevent non-specific binding and aggregation.[3]
Triton™ X-1000.01 - 0.1% (v/v)~0.015% (w/v)Can permeabilize cell membranes, so use with caution in live-cell assays.

Note: It is recommended to use surfactants at concentrations above their CMC to ensure micelle formation.

Q5: How do cyclodextrins improve the solubility of anthraquinone derivatives?

Cyclodextrins, such as β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound within their nonpolar cavity.[4][5] This complexation shields the hydrophobic molecule from the aqueous environment, leading to a significant increase in its apparent water solubility. Studies on other anthraquinone derivatives have shown that modified cyclodextrins can significantly enhance their aqueous solubility.[4][6][7]

CyclodextrinMolar Ratio (Compound:CD)Notes
β-Cyclodextrin (β-CD)1:1 to 1:2Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1 to 1:2Higher aqueous solubility and lower toxicity than β-CD.[6][7]
Q6: How can I prepare a stock solution of this compound?
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol).

  • Use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution.

  • Ensure the compound is completely dissolved before making further dilutions.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

When preparing the final working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using a Co-solvent

Objective: To prepare a 100 µM aqueous solution of this compound in a phosphate-buffered saline (PBS) solution containing 5% (v/v) ethanol.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% ethanol.

  • In a 1.5 mL microcentrifuge tube, add 940 µL of PBS.

  • Add 50 µL of the 10 mM stock solution to the PBS while vortexing.

  • Continue vortexing for 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

G start Start stock_sol Prepare 10 mM stock in Ethanol start->stock_sol add_pbs Add 940 µL PBS to tube stock_sol->add_pbs add_stock Add 50 µL stock to PBS while vortexing add_pbs->add_stock vortex Vortex for 30 seconds add_stock->vortex inspect Visually inspect for precipitation vortex->inspect end End inspect->end

Caption: Workflow for preparing a co-solvent stabilized solution.

Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy

Objective: To assess the aggregation state of this compound in an aqueous solution by observing changes in its UV-Vis absorption spectrum. Aggregation of dyes often leads to a hypsochromic (blue) shift in the absorption maximum.

Materials:

  • Aqueous solution of this compound (prepared with and without anti-aggregation agents)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of this compound in the desired aqueous buffer, both with and without a stabilizing agent (e.g., 0.1% Tween® 20).

  • Record the UV-Vis absorption spectrum for each sample over a wavelength range that covers the expected absorbance maxima of the compound (approximately 500-700 nm for similar anthraquinones).

  • Compare the spectra. A shift in the absorption maximum to shorter wavelengths (blue shift) in the unstabilized solution compared to the stabilized solution is indicative of H-aggregation.

Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To quantitatively measure the size of this compound aggregates in an aqueous solution.

Materials:

  • Aqueous solution of this compound

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

Procedure:

  • Prepare the this compound solution in the desired aqueous buffer. If necessary, filter the solution through a 0.22 µm filter to remove dust particles.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Analyze the resulting data to obtain the particle size distribution. The presence of particles in the nanometer to micrometer range would indicate aggregation.

G start Start prep_sample Prepare aqueous solution of compound start->prep_sample filter_sample Filter sample (0.22 µm) prep_sample->filter_sample load_cuvette Transfer to DLS cuvette filter_sample->load_cuvette equilibrate Equilibrate temperature in DLS instrument load_cuvette->equilibrate measure Perform DLS measurement equilibrate->measure analyze Analyze particle size distribution measure->analyze end End analyze->end

Caption: Workflow for DLS analysis of this compound aggregation.

References

Technical Support Center: Purification of 1,4-Bis(methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of crude 1,4-Bis(methylamino)anthraquinone.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem / Observation Question Possible Cause & Solution
Recrystallization Issues
Product does not crystallize upon cooling.Why is my this compound not crystallizing from the solution?1. Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For anthraquinone derivatives, common solvents include toluene, ethanol, and acetic acid. This compound is soluble in toluene, ethanol, acetic acid, and pyridine.[1] Experiment with different solvents or solvent mixtures to find the optimal system.2. Solution is Not Saturated: Too much solvent may have been used. Try boiling off some of the solvent to concentrate the solution and attempt cooling again.3. Presence of Impurities: High levels of impurities can inhibit crystal formation. Consider a preliminary purification step, such as a wash or basic column filtration, before recrystallization.
The product "oils out" or forms a precipitate instead of crystals.Why is my product forming an oil instead of crystals during recrystallization?1. Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an amorphous solid or oil instead of a well-defined crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Supersaturation: The solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also help.
Crystals are colored incorrectly (e.g., reddish or brownish instead of deep blue).My recovered crystals are not the expected deep blue color. What went wrong?1. Trapped Impurities: The crystal lattice may have formed with impurities trapped inside. This can happen if the crystallization occurs too quickly. The solution is to re-dissolve the crystals in fresh hot solvent and recrystallize them slowly.2. Incomplete Removal of Precursors: Starting materials or by-products from the synthesis may still be present. For anthraquinones synthesized via Friedel-Crafts acylation, common impurities include unreacted starting materials and intermediate products. A different purification method, like column chromatography, may be necessary to separate compounds with different polarities.
Column Chromatography Issues
Poor separation of bands on the column.Why can't I get good separation between my desired compound and impurities on the column?1. Incorrect Stationary/Mobile Phase: The polarity of the solvent system (mobile phase) may not be optimal for the chosen adsorbent (stationary phase). For this compound, alumina is an effective stationary phase with benzene as a mobile phase.[2] If separation is poor, you can try adjusting the solvent polarity by adding a more polar solvent (like ethyl acetate) or a less polar one (like hexane) to the benzene.2. Column Overloading: Too much crude material was loaded onto the column. This leads to broad, overlapping bands. Use a larger column or reduce the amount of sample.3. Column Packed Improperly: Channels or cracks in the adsorbent bed will lead to a non-uniform solvent front and poor separation. Ensure the column is packed evenly without any air bubbles.
The desired blue product is stuck on the column and won't elute.My blue product band is not moving down the column. How can I get it off?1. Solvent Polarity is Too Low: The eluent is not polar enough to move the compound. Gradually increase the polarity of the mobile phase. For example, if you are using benzene, you can start adding small percentages of a more polar solvent like ethyl acetate or acetone to the eluent to increase its strength.2. Strong Adsorption: this compound, having two alkylamino groups, will be more strongly adsorbed than non-polar impurities but less so than highly polar compounds like dihydroxyanthraquinones.[2] A significant increase in solvent polarity may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound? For general purification to remove minor impurities, recrystallization is often a simple and effective first step. For separating mixtures with closely related polarities or for achieving very high purity, column chromatography over alumina is a highly effective reported method.[2]

Q2: What are the best recrystallization solvents for this compound? this compound is reported to be soluble in acetone, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene, while being insoluble in water.[1] Toluene and ethanol are good starting points for recrystallization experiments. Pyridine has also been used to recrystallize similar compounds like 1-methylamino-4-bromoanthraquinone.[3]

Q3: What are the most common impurities I should expect? Common impurities depend on the synthetic route. If synthesized from 1,4-dihydroxyanthraquinone, you might have unreacted starting material or partially reacted intermediates (e.g., 1-hydroxy-4-methylamino-anthraquinone). If made via other routes, impurities could include unreacted precursors or by-products from side reactions.

Q4: My purified product has a melting point of 220-222 °C. Is it pure? A reported melting point for pure this compound is 221 °C.[2] A sharp melting point within this range (e.g., 220-222 °C) suggests a high degree of purity.[4] A broad melting range would indicate the presence of impurities.

Q5: How can I monitor the purification process? Thin Layer Chromatography (TLC) is an excellent technique to monitor the progress of a column chromatography separation or to check the purity of recrystallization fractions. By comparing the spots of the crude mixture and the purified fractions against a reference standard, you can assess the effectiveness of the purification.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
AcetoneSoluble[1]
EthanolSoluble[1]
TolueneSoluble[1]
Glacial Acetic AcidSoluble[1]
PyridineSoluble[1]
NitrobenzeneSoluble[1]
BenzeneSoluble[2]

Table 2: Typical Purification Parameters

ParameterRecrystallizationColumn Chromatography
Stationary Phase N/AAlumina
Mobile Phase / Solvent Toluene, Ethanol, Acetic AcidBenzene[2]
Key Process Step Slow cooling of a hot, saturated solutionElution with a solvent of appropriate polarity
Expected Purity Good to HighVery High
Melting Point of Pure Product 221 °C[2]221 °C[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the recrystallization of crude this compound. The ideal solvent should be determined empirically. Toluene is a good starting point.

  • Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate while stirring continuously. Add small portions of the solvent until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Deep blue crystals should begin to form.[2] To maximize yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol is based on a reported method for purifying this compound.[2]

  • Column Preparation: Prepare a chromatography column with a slurry of alumina in benzene. Ensure the alumina is packed uniformly to avoid cracks or air bubbles. Let the excess benzene drain until it is level with the top of the alumina bed.

  • Sample Preparation: Dissolve the crude this compound (e.g., 20 g) in a minimum amount of benzene.[2]

  • Loading the Column: Carefully add the concentrated sample solution to the top of the alumina bed.

  • Elution: Begin eluting the column with benzene. The this compound will move down the column as the major greenish-blue band.[2] Other impurities may separate into differently colored bands (e.g., bluish-violet, red-violet) that move at different rates or remain more strongly adsorbed on the column.[2]

  • Fraction Collection: Collect the greenish-blue eluate containing the desired product.

  • Solvent Removal: Concentrate the collected fraction using a rotary evaporator to remove the benzene.

  • Final Crystallization: As the solvent is removed, deep blue needles of pure this compound will separate.[2] These can be collected by filtration and dried.

Visualized Workflows

purification_choice start Crude this compound check_purity Assess Purity (TLC, mp) start->check_purity recrystallize Recrystallization check_purity->recrystallize Minor Impurities chromatography Column Chromatography check_purity->chromatography Major Impurities / Close Polarity pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Logic for selecting a purification method.

recrystallization_workflow cluster_steps Recrystallization Protocol start 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional, for solids) start->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath filter 5. Vacuum Filtration to Isolate Crystals ice_bath->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Step-by-step experimental workflow for recrystallization.

chromatography_workflow cluster_main Column Chromatography Protocol prep_col 1. Pack Column with Alumina/Benzene prep_sample 2. Dissolve Crude Sample in Minimum Benzene prep_col->prep_sample load 3. Load Sample onto Column prep_sample->load elute 4. Elute with Benzene load->elute collect 5. Collect Major Greenish-Blue Band elute->collect evaporate 6. Concentrate Eluate (Rotary Evaporator) collect->evaporate final Pure Product evaporate->final

Caption: Step-by-step experimental workflow for column chromatography.

References

Technical Support Center: Enhancing the Fluorescence Signal of 1,4-Bis(methylamino)anthraquinone in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis(methylamino)anthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the fluorescence signal of this probe in microscopy applications.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering systematic approaches to diagnose and resolve them.

Problem: Weak or No Fluorescence Signal

A faint or undetectable signal is a frequent challenge in fluorescence microscopy. Follow these steps to identify and address the potential causes.

Troubleshooting Workflow for Weak Signal

A Start: Weak or No Signal B Check Excitation and Emission Settings A->B C Incorrect Wavelengths? B->C D Adjust to λex ~595 nm / λem ~644 nm C->D Yes E Check Fluorophore Concentration C->E No Q End: Signal Improved D->Q F Concentration Too Low? E->F G Increase Concentration (Titrate for Optimal Signal-to-Noise) F->G Yes H Evaluate Photobleaching F->H No G->Q I Signal Fades Rapidly? H->I J Implement Anti-Photobleaching Strategies I->J Yes K Assess Sample Preparation I->K No J->Q L Suboptimal Mounting Medium or pH? K->L M Optimize Mounting Medium and Buffer pH L->M Yes N Review Staining Protocol L->N No M->Q O Inadequate Incubation or Washing? N->O P Optimize Incubation Time and Wash Steps O->P Yes O->Q No P->Q

Caption: Troubleshooting workflow for a weak fluorescence signal.

Potential Cause Recommendation
Incorrect Microscope Settings Verify that the excitation and emission filters are appropriate for this compound. The maximal absorption (λmax) is approximately 595 nm and 644 nm.[1]
Low Fluorophore Concentration The concentration of the dye may be insufficient. Prepare fresh dilutions and perform a concentration titration to find the optimal balance between signal intensity and background noise.
Photobleaching Anthraquinone dyes can be susceptible to photobleaching.[2][3] Minimize light exposure by reducing illumination intensity and exposure time. The use of an antifade reagent in the mounting medium is highly recommended.[4][5][6]
Suboptimal Solvent/Mounting Medium The fluorescence quantum yield of many dyes is solvent-dependent.[7][8][9] For live-cell imaging, ensure the buffer is at a physiological pH. For fixed samples, use a mounting medium with a refractive index close to that of glass (~1.5) and an appropriate pH.
Inadequate Staining Protocol Optimize incubation time to ensure sufficient penetration and binding of the dye. Insufficient washing can lead to high background, while excessive washing may elute the dye.
pH of the Medium The fluorescence of amino-substituted aromatic compounds can be pH-sensitive.[10][11] Ensure the pH of your buffer or mounting medium is optimal. For many applications, a neutral to slightly alkaline pH is favorable.
Problem: High Background Fluorescence

Excessive background signal can obscure the specific fluorescence of your target, leading to poor image contrast and difficulty in data interpretation.

Troubleshooting Workflow for High Background

A Start: High Background B Check for Autofluorescence A->B C Autofluorescence Present? B->C D Image Unstained Control / Use Spectral Unmixing C->D Yes E Review Fluorophore Concentration C->E No N End: Background Reduced D->N F Concentration Too High? E->F G Reduce Dye Concentration F->G Yes H Optimize Washing Steps F->H No G->N I Insufficient Washing? H->I J Increase Number and/or Duration of Washes I->J Yes K Evaluate Mounting Medium I->K No J->N L Medium is Fluorescent? K->L M Use a Low-Fluorescence Mounting Medium L->M Yes L->N No M->N

Caption: Troubleshooting workflow for high background fluorescence.

Potential Cause Recommendation
Excessive Dye Concentration High concentrations of the fluorophore can lead to non-specific binding and increased background. Reduce the concentration of this compound used for staining.
Insufficient Washing Unbound dye molecules will contribute to background fluorescence. Increase the number and duration of washing steps after staining to remove excess dye.[12]
Autofluorescence Biological samples can exhibit natural fluorescence from components like NADH, flavins, and collagen. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral imaging and linear unmixing to separate the specific dye signal from the autofluorescence.
Fluorescent Mounting Medium Some mounting media can be inherently fluorescent. Use a mounting medium specifically designed for low-fluorescence applications.
Non-optimal Filter Sets Wide-bandpass filters can allow detection of unwanted background signals. Use narrow-bandpass filters to specifically isolate the emission of this compound.
Problem: Rapid Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a rapid decay of the fluorescent signal upon exposure to light.

Troubleshooting Workflow for Photobleaching

A Start: Rapid Photobleaching B Reduce Excitation Intensity A->B C Decrease Exposure Time A->C D Use Neutral Density Filters B->D G Optimize Imaging Protocol C->G E Incorporate Antifade Reagent D->E F Select Appropriate Antifade for Dye and Sample Type E->F F->G H Acquire Images with Minimal Scans G->H I End: Photostability Improved H->I

Caption: Strategies to mitigate rapid photobleaching.

Mitigation Strategy Detailed Recommendation
Reduce Excitation Light Lower the intensity of the excitation light source to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the light.
Minimize Exposure Time Decrease the camera exposure time to reduce the duration the sample is illuminated. If the signal-to-noise ratio is poor, consider using a more sensitive detector.[13]
Use Antifade Reagents Incorporate an antifade reagent into your mounting medium. Commercial antifade reagents like ProLong™ and Vectashield® can significantly reduce photobleaching.[5][14] The choice of antifade should be compatible with the fluorophore and sample (live or fixed cells).[4]
Optimize Imaging Acquisition Acquire images using the minimum number of scans or frames necessary. For time-lapse experiments, increase the interval between acquisitions.
Oxygen Scavenging Photobleaching is often mediated by reactive oxygen species. While more complex to implement, using an oxygen-scavenging system in the imaging medium can improve photostability, particularly for live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The maximal absorption (λmax) for this compound is around 595 nm and 644 nm, which can be used as a guide for selecting the excitation wavelength.[1] The emission maximum should be determined experimentally but is expected to be at a longer wavelength than the excitation. A spectral scan on a fluorometer is recommended to determine the optimal settings for your specific experimental conditions.

Q2: How does the solvent environment affect the fluorescence of this compound?

Q3: What is the expected photostability of this compound compared to other common fluorophores?

Q4: Can I use this compound for live-cell imaging?

A4: Yes, this compound can potentially be used for live-cell imaging. However, it is crucial to assess its cytotoxicity at the desired working concentration.[17][18] A general protocol for live-cell staining would involve incubating the cells with the dye in a suitable buffer or medium, followed by washing and imaging in a phenol red-free medium to reduce background fluorescence.[19][20]

Q5: How can I increase the quantum yield of this compound?

A5: The quantum yield of a fluorophore is an intrinsic property that is influenced by its molecular structure and environment.[21] While you cannot change the fundamental quantum yield of the molecule itself, you can optimize the experimental conditions to maximize its fluorescence output. This includes choosing a solvent or mounting medium that enhances its fluorescence, maintaining an optimal pH, and minimizing quenching effects.[11][22]

Experimental Protocols

General Protocol for Staining Fixed Cells
  • Cell Seeding and Fixation:

    • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined by titration, but a starting range of 1-10 µM is recommended.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto glass slides using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filter sets for this compound (excitation around 595 nm, emission > 610 nm).

General Protocol for Live-Cell Imaging
  • Cell Seeding:

    • Seed cells in a glass-bottom imaging dish or chamber slide and allow them to adhere.

  • Staining:

    • Prepare a working solution of this compound in a serum-free, phenol red-free culture medium or a suitable imaging buffer (e.g., HBSS).

    • Replace the culture medium with the staining solution and incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.

  • Imaging:

    • Image the cells immediately using a microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides a general overview of the spectral properties of some anthraquinone derivatives to serve as a reference. Researchers are encouraged to perform their own characterizations for precise quantitative analysis.

Table 1: General Spectral Properties of Selected Aminoanthraquinone Derivatives

Compound Solvent Excitation Max (λex, nm) Emission Max (λem, nm) Quantum Yield (Φ) Reference
1,5-DiaminoanthraquinoneVarious~480-500~550-600Varies with solvent[7]
Anthraquinone α-aminophosphonatesEthanol~488~628Low[7]
Other Anthraquinone Derivatives---Generally low[23]

Note: The values presented are approximate and can vary significantly based on the specific derivative, solvent, pH, and other experimental conditions.

Mandatory Visualizations

Logical Relationship for Fluorescence Enhancement

cluster_0 Factors Influencing Fluorescence Signal cluster_1 Enhancement Strategies A This compound (Fluorophore) C Emitted Fluorescence (Signal) A->C Fluorescence B Excitation Light B->A Excitation G Increased Signal-to-Noise Ratio C->G D Optimize Environment D->C Increases Quantum Yield E Optimize Instrumentation E->C Improves Detection F Minimize Degradation F->C Reduces Signal Loss

Caption: Key factors and strategies for enhancing the fluorescence signal.

References

Stability of 1,4-Bis(methylamino)anthraquinone under different pH and light conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-Bis(methylamino)anthraquinone under various pH and light conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light (especially UV radiation), temperature, and the presence of oxidizing agents. Understanding these factors is crucial for designing stable formulations and ensuring accurate experimental results.

Q2: How does pH impact the stability of this compound?

A2: The ionization state of the methylamino groups is pH-dependent, which can affect the molecule's overall stability.[1] While specific data for this compound is limited, similar aromatic amino compounds can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1] It is recommended to perform pH-stability studies across a range of acidic, neutral, and basic conditions to determine the optimal pH for your application.

Q3: Is this compound sensitive to light?

A3: Yes, like many anthraquinone derivatives, this compound is likely susceptible to photodegradation. Generally, amino-substituted anthraquinones are more photostable than their unsubstituted counterparts. The degradation is often caused by radiation in the 300-400 nm range.[2] The mechanism of degradation can involve the formation of reactive oxygen species, which can lead to the breakdown of the molecule.[3] Therefore, it is advisable to protect solutions of this compound from light, particularly from UV sources.

Q4: What are the likely degradation products of this compound?

A4: Under forced degradation conditions, potential degradation products could arise from the de-alkylation of the methylamino side chains, hydroxylation of the anthraquinone ring, or cleavage of the ring structure itself.[4] Identifying these degradation products is essential for understanding the degradation pathway and ensuring the specificity of analytical methods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected loss of compound concentration in solution. Degradation due to pH instability.Determine the pH of your solution and perform a forced degradation study across a pH range (e.g., pH 2, 7, 10) to identify the optimal pH for stability. Buffer your solutions accordingly.
Photodegradation from ambient or experimental light sources.Protect your samples from light by using amber vials or covering them with aluminum foil. Conduct a photostability study to quantify the extent of degradation under specific light conditions.
Oxidation.Degas your solvents and consider adding an antioxidant to your formulation if oxidation is suspected. Perform a forced degradation study with an oxidizing agent (e.g., H₂O₂) to confirm susceptibility.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.
Interaction with excipients or container materials.Analyze a placebo sample (all components except the active ingredient) under the same stress conditions to rule out degradation products originating from other components.
Color change of the solution over time. Degradation of the chromophore.A change in color is a strong indicator of degradation of the anthraquinone structure. Correlate the color change with the appearance of degradation peaks in your analytical method.
pH-dependent structural changes.The color of some compounds can be pH-dependent. Measure the pH of the solution and compare the color to freshly prepared solutions at the same pH.

Data Presentation

Due to the limited publicly available quantitative stability data for this compound, the following tables are provided as templates for researchers to record their findings from stability studies.

Table 1: pH-Dependent Stability of this compound

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationObservations
2.0
4.5
7.0
9.0
12.0

Table 2: Photostability of this compound

Light ConditionExposure Duration (h)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationObservations
Dark Control24
UV-A (365 nm)24
Cool White Fluorescent24
Simulated Sunlight24

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6]

1. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 24 hours.

  • Neutralization: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

  • Incubate at room temperature and protect from light for up to 24 hours.

  • At specified time points, withdraw an aliquot for analysis.

  • Analysis: Analyze the samples by HPLC.

3. Photolytic Degradation:

  • Prepare a solution of the compound in a transparent container.

  • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

  • Analysis: Analyze the samples by HPLC.

4. Thermal Degradation:

  • Place the solid compound or a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

  • At specified time points, withdraw samples for analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV-Vis detection at the wavelength of maximum absorbance of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress photo Photolysis (UV/Vis light) prep->photo Expose to stress thermal Thermal Stress (60°C) prep->thermal Expose to stress sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for forced degradation studies.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_analysis Assessment compound This compound Stability ph pH compound->ph light Light Exposure compound->light temp Temperature compound->temp oxygen Oxidizing Agents compound->oxygen hydrolysis Hydrolysis ph->hydrolysis photodegradation Photodegradation light->photodegradation thermolysis Thermolysis temp->thermolysis oxidation Oxidation oxygen->oxidation hplc Stability-Indicating HPLC hydrolysis->hplc photodegradation->hplc thermolysis->hplc oxidation->hplc degradation_products Identification of Degradation Products hplc->degradation_products

Caption: Factors influencing stability and assessment.

References

Overcoming common issues in the preparation of anthraquinone dye derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of anthraquinone dye derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Anthraquinone Derivative

Question: I am consistently obtaining a low yield of my target anthraquinone derivative. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge in organic synthesis. Several factors during the preparation of anthraquinone derivatives can contribute to this issue. Consider the following potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in Friedel-Crafts acylations to form the anthraquinone core, the reaction temperature must be carefully controlled to prevent side reactions or incomplete conversion.[1]

    • Solution: Review the literature for the optimal conditions for your specific reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.

  • Poor Quality of Starting Materials: Impurities in your reactants can interfere with the reaction, leading to lower yields.

    • Solution: Ensure you are using high-purity starting materials. If necessary, purify your starting materials before use.

  • Presence of Moisture: Many reactions in anthraquinone synthesis, particularly Friedel-Crafts reactions, are sensitive to moisture, which can deactivate the catalyst.[1]

    • Solution: Thoroughly dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.

    • Solution: Optimize your purification procedure. For example, when performing a recrystallization, use the minimum amount of hot solvent to dissolve your product to maximize crystal recovery upon cooling.

Issue 2: Poor Solubility of the Anthraquinone Product

Question: My synthesized anthraquinone derivative has very poor solubility in common solvents, making it difficult to purify and characterize. What can I do?

Answer: The planar and hydrophobic nature of the anthraquinone core structure contributes to the generally low solubility of its derivatives in many solvents. Here are some strategies to address this issue:

  • Solvent Selection: While insoluble in water, many anthraquinone derivatives are soluble in organic solvents.[2]

    • Solution: Test the solubility of your compound in a range of solvents. Common choices for dissolving anthraquinones include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and hot acetic acid.[3][4] For purification by recrystallization, ideal solvents are those in which the compound is highly soluble when hot and poorly soluble when cold, such as ethanol or toluene.[5]

  • For Biological Assays: Poor aqueous solubility is a major hurdle for in vitro and in vivo studies.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock can then be diluted into the aqueous buffer or cell culture medium for your experiment. Be mindful of the final solvent concentration to avoid toxicity to cells.

Issue 3: Formation of Unexpected Side Products

Question: My reaction is producing a mixture of products, including isomers and other impurities. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common issue, especially in electrophilic aromatic substitution reactions on the anthracene core.

  • Friedel-Crafts Acylation: This reaction can yield a mixture of isomers (e.g., 1-acetylanthracene, 2-acetylanthracene, and 9-acetylanthracene) and poly-acylated products.[1] The regioselectivity is highly dependent on the solvent used.[1]

    • Solution: Carefully choose your solvent based on the desired isomer. For example, using ethylene chloride as a solvent tends to favor the formation of 1-acetylanthracene, while chloroform favors 9-acetylanthracene.[1] To minimize diacylation, use a 1:1 molar ratio of anthracene to the acylating agent.[1]

  • Ullmann Condensation: This reaction for forming C-N or C-O bonds can also lead to side products if not properly controlled.

    • Solution: The choice of copper catalyst and ligands is crucial. Modern methods often use soluble copper catalysts with diamine or acetylacetonate ligands to improve selectivity and yield.[6] Microwave-assisted Ullmann reactions have also been shown to be highly efficient, with shorter reaction times and often cleaner product formation.[5][7]

Issue 4: Difficulty in Purifying the Crude Product

Question: I am struggling to obtain a pure sample of my anthraquinone derivative. What are the most effective purification methods?

Answer: The choice of purification method depends on the nature of your compound and the impurities present.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[5]

    • Solution: Select a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: This is a versatile method for separating mixtures of compounds.[8]

    • Solution: Use TLC to determine an appropriate solvent system (eluent). Silica gel is a common stationary phase for the purification of anthraquinone derivatives. For highly nonpolar compounds, a normal phase setup is suitable, while for more polar derivatives, reversed-phase chromatography (e.g., with a C18 stationary phase) may be more effective.

  • Acid-Base Extraction: If your anthraquinone derivative has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.

  • Removal of Inorganic Salts:

    • Solution: Washing the crude product with water is an effective way to remove inorganic salts.

Data Presentation

The following tables summarize quantitative data relevant to the synthesis and biological activity of anthraquinone derivatives.

Table 1: Comparison of Yields for 1-Aminoanthraquinone Synthesis

Synthesis MethodStarting MaterialReagentsTemperature (°C)TimeYield (%)Reference
Ammonolysis (Continuous-Flow)1-NitroanthraquinoneAqueous Ammonia2134.3 min~88[2][9]
Reduction1-NitroanthraquinoneSodium Hydrosulfide94-96-99.3[10]
Nitration followed by ReductionAnthraquinoneNitric Acid, Sulfuric Acid, then Sodium Sulfite35-40 (Nitration)3 h (Nitration)73.95[11]

Table 2: Solubility of Alizarin (1,2-Dihydroxyanthraquinone) in Various Solvents

SolventChemical FormulaSolubilityTemperature (°C)Reference
WaterH₂OSlightly Soluble-[4]
EthanolC₂H₅OHSlightly Soluble-[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OS~20 mg/mL-[3]
Dimethylformamide (DMF)C₃H₇NO~20 mg/mL-[3]
HexaneC₆H₁₄Soluble-[12]
ChloroformCHCl₃Soluble-[12]

Table 3: In Vitro Anticancer Activity of Selected Anthraquinone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
EmodinMCF-7 (Breast)35.62[13]
Aloe-emodinMCF-7 (Breast)9.872[13]
RheinMCF-7 (Breast)34.42[13]
Derivative 4PC3 (Prostate)4.65[14]
Derivative 50CaSki (Cervical)0.3[15]
NordamnacanthalA549 (Lung)16.3[16]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene

This protocol is a common first step in the synthesis of many anthraquinone derivatives.

Materials:

  • Anthracene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Ice

  • Concentrated hydrochloric acid

  • 95% Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a drying tube, suspend anthracene in anhydrous benzene and acetyl chloride.

  • Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.

  • Gradually add anhydrous aluminum chloride in small portions, ensuring the temperature does not exceed 0°C.

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

  • Allow the reaction temperature to slowly rise to 10°C.

  • Decompose the reaction complex by adding it in small portions to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Collect the crude 9-acetylanthracene by suction filtration and wash it with water.

  • Purify the crude product by recrystallization from 95% ethanol.

Protocol 2: Ullmann Condensation for the Synthesis of an Anilinoanthraquinone Derivative

This protocol describes a general method for the synthesis of N-aryl anthraquinone derivatives.

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid)

  • Aniline derivative

  • Phosphate buffer (pH 6-7)

  • Elemental copper (Cu⁰) powder

  • Dichloromethane (DCM)

  • Reversed-phase C18 silica gel

Procedure:

  • In a microwave reaction vessel, combine bromaminic acid, the aniline derivative, phosphate buffer, and a catalytic amount of elemental copper powder.

  • Irradiate the mixture in a microwave synthesizer at 120°C for 2-20 minutes. The reaction progress can be monitored by the color change from red/orange to blue.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract any organic-soluble starting materials or byproducts with dichloromethane.

  • The aqueous layer containing the blue product can be concentrated under reduced pressure.

  • Purify the crude product by column chromatography using reversed-phase C18 silica gel.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_synthesis start Starting Materials (e.g., Anthracene, Acetyl Chloride) reaction Friedel-Crafts Acylation (AlCl3 catalyst) start->reaction workup Aqueous Workup (Ice/HCl) reaction->workup filtration Filtration workup->filtration crude_product Crude Product (e.g., 9-Acetylanthracene) filtration->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_product Pure Anthraquinone Derivative purification->final_product

Caption: General workflow for the synthesis of an anthraquinone derivative.

purification_workflow crude Crude Anthraquinone Product recrystallization Recrystallization crude->recrystallization If solid with suitable solubility profile column Column Chromatography crude->column For complex mixtures or isomer separation extraction Acid-Base Extraction crude->extraction If acidic or basic functionality is present pure Pure Anthraquinone Derivative recrystallization->pure column->pure extraction->pure

Caption: Decision tree for purification of anthraquinone derivatives.

signaling_pathway anthraquinone Anthraquinone Derivative ros Increased Reactive Oxygen Species (ROS) anthraquinone->ros jnk JNK Activation ros->jnk apoptosis Apoptosis (Cancer Cell Death) jnk->apoptosis

Caption: Simplified ROS/JNK signaling pathway induced by some anthraquinone derivatives in cancer cells.

References

Technical Support Center: Minimizing 1,4-Bis(methylamino)anthraquinone Leaching from Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of 1,4-Bis(methylamino)anthraquinone from polymer composites.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues with dye leaching during your experiments.

Problem: Significant dye leaching observed in the extraction solvent.

  • Is the dye covalently bonded to the polymer?

    • No: Physical entrapment is insufficient to prevent leaching.

      • Solution: Synthesize a polymerizable version of the this compound dye. This can be achieved by introducing a reactive group (e.g., methacrylate, acrylate, or vinyl) to the dye molecule, allowing it to copolymerize with the primary polymer matrix. This creates a stable covalent bond, significantly reducing the potential for leaching.

    • Yes, but leaching still occurs:

      • Was the polymerization/curing process incomplete?

        • Solution: Optimize the polymerization conditions. This includes adjusting the initiator concentration, reaction time, and temperature to ensure complete conversion of monomers and covalent incorporation of the dye into the polymer network.

      • Is the polymer matrix degrading?

        • Solution: Evaluate the stability of your polymer composite under the experimental conditions (e.g., solvent, temperature, pH). If the polymer backbone is degrading, the covalently bonded dye may be released. Consider using a more stable polymer or adding stabilizers to the composite.

  • Is the polymer highly porous or permeable to the solvent?

    • Solution: Increase the crosslink density of the polymer matrix. A higher degree of crosslinking creates a tighter polymer network, which can physically hinder the diffusion of even unbound dye molecules.[1] This can be achieved by increasing the concentration of the crosslinking agent or using a more efficient crosslinker.

  • Is there a poor interaction between the dye and the polymer?

    • Solution: Enhance the compatibility between the dye and the polymer matrix. This can be achieved through surface modification of the polymer to introduce functional groups that interact favorably with the dye molecule. For instance, introducing polar groups onto the polymer surface can improve interaction with the polar anthraquinone dye.

Problem: Inconsistent color intensity or leaching between batches.

  • Is the dye concentration in the composite consistent?

    • Solution: Ensure a homogenous dispersion of the dye within the polymer matrix before and during polymerization. Use appropriate mixing techniques and consider the use of dispersing agents if necessary.

  • Are the polymerization/curing conditions identical for all batches?

    • Solution: Strictly control all reaction parameters, including temperature, time, and component ratios, to ensure reproducible synthesis of the polymer composite.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound leaching from polymer composites?

A1: The primary causes include:

  • Lack of Covalent Bonding: The dye is only physically entrapped within the polymer matrix, allowing it to be extracted by solvents.

  • Incomplete Polymerization: Unreacted dye molecules that are not covalently bound to the polymer can easily leach out.

  • Polymer Degradation: Breakdown of the polymer matrix can release the dye, even if it is covalently bonded.

  • High Polymer Permeability: A porous or highly permeable polymer allows for easier diffusion of the dye out of the composite.

  • Poor Dye-Polymer Compatibility: A lack of favorable interactions between the dye and the polymer can promote migration of the dye to the surface.

Q2: How can I prevent dye leaching from the outset?

A2: The most effective method is to incorporate the dye into the polymer backbone through covalent bonding. This involves synthesizing a polymerizable derivative of this compound that can be copolymerized with the bulk monomer. Additionally, optimizing the polymer's crosslink density and ensuring high compatibility between the dye and the polymer matrix are crucial preventative measures.

Q3: What factors influence the rate of dye leaching?

A3: Several factors can influence the rate of leaching:

  • Temperature: Higher temperatures generally increase the diffusion rate of the dye within the polymer and can also accelerate polymer degradation.

  • Solvent: The choice of solvent is critical. A solvent that is a good solvent for the dye but a poor solvent for the polymer will maximize leaching.

  • pH: The pH of the surrounding medium can affect the stability of both the dye and the polymer, potentially leading to increased leaching.

  • Polymer Morphology: The crystallinity and porosity of the polymer matrix play a significant role. Amorphous and porous structures tend to allow for higher diffusion rates of the dye.[2]

Q4: How can I test for dye leaching?

A4: A common method is an immersion test, where the polymer composite is submerged in a relevant solvent for a specified period. The concentration of the leached dye in the solvent is then quantified using analytical techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Q5: Are there any surface treatments that can reduce dye leaching?

A5: Yes, surface modification techniques can be employed to create a barrier that reduces dye migration. These include:

  • Surface Crosslinking: Irradiation or chemical treatments can create a denser, crosslinked surface layer that hinders dye diffusion.

  • Coating: Applying a thin, impermeable coating to the surface of the composite can act as a physical barrier to prevent the dye from leaching out.

Data Presentation

Table 1: Summary of Strategies to Minimize this compound Leaching

StrategyPrincipleRelative EffectivenessKey Considerations
Covalent Bonding Incorporating the dye into the polymer backbone via a polymerizable functional group.Very HighRequires synthesis of a modified dye.
Increased Crosslinking Creating a denser polymer network to physically trap the dye.HighMay affect the mechanical properties of the polymer.
Surface Modification Altering the surface chemistry to improve dye-polymer interaction or create a barrier.Moderate to HighThe effectiveness depends on the specific modification and its stability.
Optimized Polymer Morphology Increasing the crystallinity of the polymer to reduce dye diffusion.ModerateMay not be feasible for all polymer systems and applications.
Use of Additives/Fillers Incorporating additives that can interact with and immobilize the dye.Low to ModerateThe choice of additive is critical and may affect other properties.

Experimental Protocols

1. Protocol for Immersion Leaching Test

This protocol outlines a general procedure for determining the extent of dye leaching from a polymer composite.

  • Materials:

    • Polymer composite samples with known dimensions and dye concentration.

    • Extraction solvent (choose a solvent relevant to the application, e.g., phosphate-buffered saline for biomedical applications, or a more aggressive solvent for worst-case scenario testing).

    • Inert sample containers (e.g., glass vials with PTFE-lined caps).

    • Shaker or incubator with temperature control.

    • Analytical balance.

  • Procedure:

    • Cut the polymer composite into standardized sample sizes (e.g., 1 cm x 1 cm squares).

    • Measure and record the dimensions and weight of each sample.

    • Place each sample in a separate, clean sample container.

    • Add a specific volume of the extraction solvent to each container, ensuring the sample is fully submerged. The solvent volume-to-sample surface area ratio should be kept consistent across all tests.

    • Seal the containers and place them in a shaker or incubator at a controlled temperature.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect an aliquot of the extraction solvent for analysis.

    • Replenish the extraction solvent if necessary to maintain a constant volume.

    • Analyze the collected aliquots for dye concentration.

2. Protocol for Quantification of Leached this compound using UV-Vis Spectrophotometry

This is a straightforward method for quantifying the dye concentration in the leachate.

  • Materials:

    • UV-Vis spectrophotometer.

    • Quartz or glass cuvettes.

    • Standard solutions of this compound of known concentrations in the extraction solvent.

    • Collected leachate samples.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen extraction solvent by scanning a standard solution.

    • Prepare a series of standard solutions of the dye in the extraction solvent covering a range of concentrations that is expected for the leachate samples.

    • Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the collected leachate samples at the same λmax.

    • Use the calibration curve to determine the concentration of the dye in the leachate samples.

3. Protocol for Quantification of Leached this compound using High-Performance Liquid Chromatography (HPLC)

HPLC offers higher sensitivity and selectivity for quantifying the dye, especially at low concentrations or in complex matrices.

  • Instrumentation and Conditions (Example):

    • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) is a common starting point. A gradient elution may be necessary to separate the dye from any other leached components.[3]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: The λmax of the dye in the mobile phase.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Inject the standard solutions to determine the retention time of the dye and to generate a calibration curve (Peak Area vs. Concentration).

    • Filter the collected leachate samples through a 0.45 µm syringe filter to remove any particulates.

    • Inject the filtered leachate samples into the HPLC system.

    • Identify the dye peak in the chromatogram based on its retention time.

    • Quantify the concentration of the dye in the samples using the calibration curve.

Visualizations

Troubleshooting_Dye_Leaching start Problem: Significant Dye Leaching Observed q1 Is the dye covalently bonded to the polymer? start->q1 a1_no No: Physical entrapment is insufficient. q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Solution: Synthesize a polymerizable dye derivative. a1_no->sol1 q2 Was polymerization/curing incomplete? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Solution: Optimize polymerization conditions. a2_yes->sol2 q3 Is the polymer matrix degrading? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Solution: Use a more stable polymer or add stabilizers. a3_yes->sol3 q4 Is the polymer highly porous? a3_no->q4 a4_yes Yes q4->a4_yes Yes sol4 Solution: Increase crosslink density. a4_yes->sol4

Caption: Troubleshooting workflow for significant dye leaching.

Experimental_Workflow prep 1. Prepare Polymer Composite Samples (Standardized Dimensions) immersion 2. Immersion Test (Controlled Time, Temperature, Solvent) prep->immersion sampling 3. Collect Leachate Aliquots (At Predetermined Intervals) immersion->sampling analysis 4. Quantitative Analysis sampling->analysis uv_vis UV-Vis Spectrophotometry analysis->uv_vis hplc HPLC analysis->hplc results 5. Determine Leached Dye Concentration uv_vis->results hplc->results

Caption: Experimental workflow for testing dye leaching.

References

Addressing poor staining quality with 1,4-Bis(methylamino)anthraquinone in fixed tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor staining quality with 1,4-Bis(methylamino)anthraquinone in fixed tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in tissue staining?

This compound, also known as Disperse Blue 14, is a synthetic dye belonging to the anthraquinone class.[1] In biomedical research, it and similar anthraquinone derivatives are utilized as fluorescent dyes for observing cellular structures and in tissue pathology.[2] Certain anthraquinone dyes are known to be DNA-specific and can be used for nuclear and cytoplasmic staining in both live and fixed cells.[3]

Q2: What is the general mechanism of staining for anthraquinone dyes in fixed tissues?

Anthraquinone dyes can interact with cellular components through various mechanisms. Some derivatives are known to bind to DNA, potentially through intercalation, where the dye molecule inserts itself between the base pairs of the DNA double helix.[4] This interaction is often the basis for their use as nuclear stains. The specific binding characteristics can be influenced by the dye's concentration.

Q3: What are the basic properties of this compound relevant to staining?

Understanding the physical and chemical properties of the dye is crucial for troubleshooting. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₂[5]
Molecular Weight 266.29 g/mol [1]
Appearance Blue-black powder[1]
Solubility Insoluble in water; Soluble in acetone, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene.[1]
Storage Temperature 4°C[6]

Q4: Can this dye be used with formalin-fixed paraffin-embedded (FFPE) tissues?

Yes, anthraquinone dyes are generally compatible with FFPE tissues. However, proper deparaffinization, rehydration, and potentially antigen retrieval steps are critical for successful staining.[7] Formalin fixation can create cross-links that may mask the binding sites for the dye, and antigen retrieval methods can help to unmask these sites.[8]

Troubleshooting Guide

Poor staining quality can manifest as weak or no signal, high background, or non-specific staining. The following sections provide guidance on how to address these common issues.

Problem 1: Weak or No Staining

This is a common issue that can arise from several factors in the staining protocol.

Possible Cause Recommended Solution
Inadequate Deparaffinization Ensure complete removal of paraffin by using fresh xylene and extending the deparaffinization time.[9]
Improper Rehydration Thoroughly rehydrate the tissue sections through a graded series of ethanol to water.[10]
Masked Binding Sites Consider performing a heat-induced epitope retrieval (HIER) step to unmask DNA binding sites affected by formalin fixation. Common buffers include citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0).[11]
Suboptimal Dye Concentration The optimal dye concentration can vary. Prepare a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine the best signal-to-noise ratio for your specific tissue and fixation method.
Insufficient Incubation Time Increase the incubation time of the dye with the tissue. An incubation of 10-30 minutes at room temperature is a good starting point, but this may need to be optimized.[7]
Incorrect Solvent Since this compound is insoluble in water, ensure it is dissolved in an appropriate organic solvent (e.g., ethanol, DMSO) before preparing the final staining solution in a buffer like PBS.[1]
Low Target Abundance If the target (e.g., nuclear DNA) is sparse in the tissue section, the signal may be inherently weak. Ensure the tissue section is of good quality and contains the cells of interest.
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific signal and make interpretation difficult.

Possible Cause Recommended Solution
Excessive Dye Concentration A high concentration of the dye can lead to non-specific binding to other cellular components. Use the lowest effective concentration determined through titration.
Inadequate Washing Ensure thorough washing steps after dye incubation to remove unbound dye molecules. Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween 20).
Tissue Autofluorescence Some tissues exhibit natural fluorescence. This can be addressed by treating the sections with an autofluorescence quenching agent or by using spectral imaging and linear unmixing if available.[11]
Precipitation of Dye If the dye precipitates out of solution, it can lead to non-specific deposits on the tissue. Ensure the dye is fully dissolved in the initial solvent before dilution and consider filtering the staining solution.
Hydrophobic Interactions The hydrophobic nature of the anthraquinone core may lead to non-specific binding to lipids. A pre-incubation step with a blocking solution containing a non-ionic detergent might help.

Experimental Protocols

The following is a suggested starting protocol for staining FFPE tissue sections with this compound, adapted from protocols for similar fluorescent anthraquinone dyes.[7] Users should optimize these conditions for their specific experimental setup.

I. Deparaffinization and Rehydration
  • Immerse slides in xylene: 2 changes of 5 minutes each.[10]

  • Immerse in 100% ethanol: 2 changes of 3 minutes each.

  • Immerse in 95% ethanol: 2 changes of 3 minutes each.

  • Immerse in 70% ethanol: 2 changes of 3 minutes each.

  • Rinse in distilled water: 2 changes of 3 minutes each.

II. Optional: Heat-Induced Epitope Retrieval (HIER)
  • Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).[11]

  • Heat the solution to 95-100°C in a water bath or steamer for 20 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in distilled water.

III. Staining
  • Prepare Staining Solution:

    • Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in Phosphate-Buffered Saline (PBS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Incubation:

    • Apply the staining solution to the tissue sections, ensuring complete coverage.

    • Incubate for 10-30 minutes at room temperature, protected from light.[7]

  • Washing:

    • Rinse the slides twice with PBS.

    • Wash the slides in PBS for 5 minutes.

IV. Mounting and Visualization
  • Mount coverslips using an aqueous mounting medium.

  • Visualize using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima for similar anthraquinone dyes can vary, so it is advisable to test a range of filters.[12][13]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration HIER Heat-Induced Epitope Retrieval (Optional) Rehydration->HIER Stain_Incubation Incubation with This compound HIER->Stain_Incubation Washing Washing (PBS) Stain_Incubation->Washing Mounting Mounting Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: General experimental workflow for staining fixed tissues.

Mechanism of Staining

staining_mechanism cluster_cell Cellular Environment Dye This compound DNA DNA Dye->DNA Intercalation/ Binding Cell Fixed Cell Nucleus Nucleus Cell->Nucleus Nucleus->DNA

Caption: Simplified diagram of the dye's interaction with DNA.

References

Validation & Comparative

A Comparative Analysis of 1,4-Bis(methylamino)anthraquinone and DAPI as Nuclear Stains

Author: BenchChem Technical Support Team. Date: December 2025

In the field of cellular and molecular biology, fluorescent nuclear stains are indispensable tools for visualizing cell nuclei, enabling researchers to study cellular morphology, proliferation, and apoptosis. For decades, 4',6-diamidino-2-phenylindole (DAPI) has been a cornerstone for nuclear counterstaining due to its high specificity for DNA and bright blue fluorescence. This guide provides a comprehensive comparison between the well-established DAPI and 1,4-Bis(methylamino)anthraquinone, a compound with a known role as a dye but with less characterized application as a nuclear stain. This objective analysis, supported by available experimental data, aims to guide researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific experimental needs.

Quantitative Performance Analysis
PropertyDAPIThis compound
Excitation Maximum (Bound to dsDNA) ~358 nm[1][2][3]Not Available
Emission Maximum (Bound to dsDNA) ~461 nm[1][2][3]Not Available
Quantum Yield (Bound to dsDNA) ~0.58 - 0.92[4][5]Not Available
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~27,000 at 353 nm[4]Not Available
Binding Specificity A-T rich regions of the minor groove of dsDNA[1][2][6][7]Not Available
Cell Permeability (Live Cells) Low, requires higher concentrations[2][3][7][8]Not Available
Primary Application Fixed cell nuclear counterstaining[1][3][8]Industrial dye for plastics and resins[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below is a standard protocol for DAPI staining in fixed cells. Due to the lack of documented use of this compound as a nuclear stain, a corresponding protocol cannot be provided.

DAPI Staining Protocol for Fixed Adherent Cells

This protocol is a widely accepted method for achieving clear and specific nuclear staining in fixed cells for fluorescence microscopy.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature.[1]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature to permeabilize the cell membranes.[1]

  • Washing: Aspirate the permeabilization solution and wash the cells twice with PBS.[10]

  • Staining: Prepare a working solution of DAPI at a concentration of 0.1-1 µg/mL in PBS.[1][11] Add the DAPI staining solution to the coverslips and incubate for 1-5 minutes at room temperature, protected from light.[10][12]

  • Final Washes: Remove the DAPI solution and wash the cells twice with PBS to remove unbound dye and reduce background fluorescence.[1]

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[10][12]

  • Visualization: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).[6]

Visualizing Methodologies and Mechanisms

To further clarify the experimental process and the underlying principles of nuclear staining, the following diagrams have been generated.

G cluster_prep Cell Preparation cluster_fix Fixation & Permeabilization cluster_stain Staining cluster_image Imaging A Grow cells on coverslips B Wash with PBS A->B C Fix with 4% PFA B->C D Permeabilize with 0.1% Triton X-100 C->D E Wash with PBS D->E F Incubate with DAPI solution (1-5 min) E->F G Final washes with PBS F->G H Mount coverslip G->H I Visualize with fluorescence microscope H->I

Caption: Experimental workflow for DAPI staining of fixed cells.

G DAPI DAPI DNA A-T Rich Regions in Minor Groove of dsDNA DAPI->DNA Binds Complex DAPI-DNA Complex DNA->Complex Fluorescence Bright Blue Fluorescence (Ex: ~358 nm, Em: ~461 nm) Complex->Fluorescence Exhibits

Caption: Mechanism of DAPI fluorescence upon binding to DNA.

G cluster_dapi DAPI cluster_anthra This compound dapi_adv Advantages: - High DNA specificity (A-T regions) - Bright fluorescence - Well-established protocols - Photostable dapi_disadv Disadvantages: - Requires UV excitation - Limited live-cell permeability - Potential phototoxicity in live cells anthra_adv Advantages: - Not established for nuclear staining anthra_disadv Disadvantages: - Lack of data on DNA binding - Fluorescence properties unknown - No staining protocols available - Primary use as an industrial dye

Caption: Logical comparison of DAPI and this compound.

Conclusion

This comparative analysis underscores the standing of DAPI as a robust and reliable nuclear stain for fixed-cell imaging. Its well-characterized photophysical properties, high specificity for DNA, and the availability of extensively validated protocols make it the gold standard in the field.[10] In contrast, this compound, while a known chemical dye, lacks the necessary experimental data to be considered a viable alternative for nuclear staining in a research context. There is no available information on its DNA binding affinity, fluorescence characteristics upon binding, or established protocols for cellular imaging. Therefore, for researchers requiring dependable and specific nuclear counterstaining, DAPI remains the unequivocally recommended choice. While the exploration of novel fluorescent probes is a continuing and valuable scientific endeavor, based on current knowledge, this compound is not a suitable candidate for nuclear staining applications.

References

A Comparative Guide to DNA Visualization: Hoechst Stains vs. 1,4-Bis(methylamino)anthraquinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of DNA is a cornerstone of many experimental workflows. The choice of fluorescent stain is critical and depends on various factors including spectral properties, cell permeability, and the specific application. This guide provides a detailed comparison of the well-established Hoechst stains with the lesser-known 1,4-Bis(methylamino)anthraquinone, highlighting the significant data gap for the latter and offering a comparison with a relevant anthraquinone-based dye, DRAQ5, as a practical alternative.

Overview of DNA Stains

Hoechst stains are a family of blue fluorescent dyes, with Hoechst 33258 and Hoechst 33342 being the most common.[1] They are cell-permeable and bind specifically to the minor groove of DNA, with a preference for AT-rich regions.[1][2] This binding leads to a significant increase in their fluorescence, making them excellent for visualizing the nuclei of both live and fixed cells.[1]

This compound , also known as Disperse Blue 14, is an anthraquinone derivative. While it is classified as a dye, there is a notable lack of published data regarding its specific use as a fluorescent stain for DNA visualization in cellular imaging applications. Its spectral properties in the context of DNA binding, such as fluorescence enhancement and quantum yield, are not well-documented in readily available scientific literature.

Given the limited information on this compound for this application, this guide will also include data on DRAQ5 , a far-red fluorescent anthraquinone-based DNA dye, to provide a meaningful comparison between the Hoechst family and the anthraquinone class of DNA stains.

Spectral and Performance Characteristics

A direct comparison of the spectral and performance properties is essential for selecting the appropriate dye for a given experiment, especially in multi-color fluorescence imaging.

PropertyHoechst 33342Hoechst 33258DRAQ5This compound
Excitation Max (DNA-bound) ~350 nm~350 nm~647 nmNot Reported
Emission Max (DNA-bound) ~461 nm~461 nm~681 nmNot Reported (λmax in solvent: 595, 644 nm)[3]
Fluorescence Enhancement ~30-fold~30-foldNo significant enhancementNot Reported
Quantum Yield (DNA-bound) Not specifically reported, but highNot specifically reported, but highLow (0.003 in solution)[4]Not Reported
Binding Mechanism Minor groove, AT-rich regions[2]Minor groove, AT-rich regions[2]Intercalation and minor groove binding[4]Not Reported
Cell Permeability HighLowHighNot Reported

Mechanism of Action and Experimental Workflow

The interaction of the dye with DNA and the subsequent fluorescence is a key differentiator.

Hoechst Stains: Minor Groove Binding and Fluorescence Enhancement

Hoechst dyes are non-intercalating and fit into the minor groove of the DNA double helix.[5] This binding event restricts the rotational freedom of the dye molecule and shields it from quenching by water molecules, leading to a dramatic increase in fluorescence quantum yield.[6]

Hoechst_Mechanism Hoechst_Free Free Hoechst Dye (Low Fluorescence) DNA DNA Minor Groove (AT-rich region) Hoechst_Free->DNA Binding Hoechst_Bound Hoechst-DNA Complex (High Fluorescence) DNA->Hoechst_Bound Conformational Change & Shielding

Caption: Mechanism of Hoechst dye fluorescence upon DNA binding.

Anthraquinone Dyes (DRAQ5): Intercalation and Far-Red Emission

DRAQ5 interacts with DNA through both intercalation (inserting between the base pairs) and minor groove binding.[4] Unlike Hoechst stains, DRAQ5 does not exhibit a significant increase in fluorescence upon binding but has a very high affinity for DNA. Its far-red emission is advantageous for multiplexing with common blue, green, and red fluorophores.

DRAQ5_Mechanism DRAQ5_Free Free DRAQ5 Dye DNA_Bases DNA Base Pairs DRAQ5_Free->DNA_Bases Intercalation & Minor Groove Binding DRAQ5_Bound DRAQ5-DNA Complex (Far-Red Fluorescence) DNA_Bases->DRAQ5_Bound

Caption: DNA binding mechanism of DRAQ5.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible results.

Staining Live Cells with Hoechst 33342
  • Prepare Staining Solution: Prepare a 1 to 10 µg/mL working solution of Hoechst 33342 in a suitable cell culture medium.

  • Cell Staining: Add the staining solution directly to the cultured cells.

  • Incubation: Incubate the cells for 5 to 20 minutes at 37°C, protected from light.[5]

  • Washing (Optional): Washing the cells with fresh medium can help reduce background fluorescence.[5]

  • Imaging: Image the cells using a fluorescence microscope with appropriate UV excitation and blue emission filters.

Staining Fixed Cells with Hoechst Dyes
  • Cell Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • Washing: Wash the cells with phosphate-buffered saline (PBS).

  • Permeabilization (Optional): If necessary for other antibody staining, permeabilize the cells with a detergent like Triton X-100.

  • Prepare Staining Solution: Prepare a 1 to 5 µg/mL working solution of the Hoechst dye in PBS.[5]

  • Staining: Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells three times with PBS to remove unbound dye.[5]

  • Mounting and Imaging: Mount the coverslip and image the cells.

Staining_Workflow cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining Live_Start Culture Cells Live_Stain Add Hoechst 33342 in Medium Live_Start->Live_Stain Live_Incubate Incubate 5-20 min at 37°C Live_Stain->Live_Incubate Live_Wash Optional Wash Live_Incubate->Live_Wash Live_Image Image Live_Wash->Live_Image Fixed_Start Fix & Permeabilize Cells Fixed_Stain Add Hoechst in PBS Fixed_Start->Fixed_Stain Fixed_Incubate Incubate 5-15 min at RT Fixed_Stain->Fixed_Incubate Fixed_Wash Wash 3x with PBS Fixed_Incubate->Fixed_Wash Fixed_Image Mount & Image Fixed_Wash->Fixed_Image

References

The Enduring Brilliance of Anthraquinone: A Comparative Guide to 1,4-Bis(methylamino)anthraquinone in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse world of polymer coloration, achieving a stable, vibrant, and enduring blue hue presents a unique set of challenges. For researchers, scientists, and drug development professionals working with advanced polymer systems, the selection of the right colorant is paramount to product performance and longevity. This guide provides an in-depth comparison of 1,4-Bis(methylamino)anthraquinone, also known as Solvent Blue 78, against other common blue dyes, offering a clear perspective on its advantages in demanding polymer applications.

At a Glance: Key Performance Indicators

This compound stands out for its exceptional thermal stability, superior lightfastness, and excellent resistance to migration, making it a preferred choice for high-performance plastics. The following tables summarize the quantitative data for Solvent Blue 78 and its alternatives across key performance metrics.

Performance Data Summary

Table 1: Thermal Stability of Blue Dyes in Various Polymers (°C)

DyeChemical ClassPolystyrene (PS)ABSPolycarbonate (PC)PMMAPET
This compound (Solvent Blue 78) Anthraquinone 280-300 [1]280-300 280-300 [1]280-300 [1]280-300 [1]
Solvent Blue 35Anthraquinone260[2]Applicable[2]Applicable[2]Applicable[2]Applicable[2]
Solvent Blue 104Anthraquinone300[2]300[2]300[2]300[2]300[2]
Pigment Blue 15:1Phthalocyanine>300>300>300>300>300
Pigment Blue 15:3Phthalocyanine>300>300>300>300>300

Table 2: Lightfastness of Blue Dyes in Polystyrene (Blue Wool Scale)

DyeLightfastness Rating (1-8)
This compound (Solvent Blue 78) 7-8 [1]
Solvent Blue 357-8[2]
Solvent Blue 1047-8[2]
Pigment Blue 15:18
Pigment Blue 15:38

Table 3: Migration Resistance of Blue Dyes (Grey Scale)

DyeMigration Resistance Rating (1-5)
This compound (Solvent Blue 78) 4-5 [1]
Solvent Blue 35Good[2]
Solvent Blue 104Good[2]
Pigment Blue 15:15
Pigment Blue 15:35

Core Advantages of this compound

The data clearly indicates that this compound (Solvent Blue 78) offers a superior balance of properties crucial for the integrity and performance of colored polymers. Its anthraquinone structure is inherently stable, contributing to its excellent resistance to heat and light.[3] This makes it particularly suitable for engineering plastics that undergo high-temperature processing, such as polycarbonate (PC), polyethylene terephthalate (PET), and acrylonitrile butadiene styrene (ABS).[1][4]

While phthalocyanine pigments like Pigment Blue 15:1 and 15:3 exhibit exceptional lightfastness and heat stability, their nature as pigments can lead to issues with transparency and dispersion in certain polymers. Solvent Blue 78, being a solvent dye, dissolves within the polymer matrix, resulting in a more uniform and transparent coloration.

Experimental Protocols

To ensure accurate and reproducible comparison of dye performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the colorant within a specific polymer matrix.

Methodology:

  • Sample Preparation: Prepare a sample of the polymer containing a specific concentration (e.g., 0.1% by weight) of the dye. The dye should be thoroughly dispersed in the polymer matrix through a suitable compounding method like twin-screw extrusion.

  • Instrumentation: Utilize a thermogravimetric analyzer (TGA).[5]

  • Experimental Conditions:

    • Sample Weight: 10-20 mg.

    • Crucible: Platinum or alumina crucible.[6]

    • Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

    • Heating Rate: A linear heating rate of 10 °C/min is typically used.[7]

    • Temperature Range: Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., 30 °C to 600 °C).[6]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the point where significant weight loss begins.

Lightfastness Evaluation

Objective: To assess the resistance of the colored polymer to fading upon exposure to light.

Methodology:

  • Sample Preparation: Mold the colored polymer into plaques of a standardized thickness.

  • Instrumentation: Use a xenon arc lamp apparatus, which simulates natural sunlight.

  • Standard: Follow the guidelines of ISO 105-B02 or ASTM D4303.

  • Procedure:

    • Expose the colored polymer plaques to the xenon arc lamp for a specified duration.

    • Simultaneously expose a set of Blue Wool standards (rated 1 to 8) under the same conditions.

    • Periodically compare the fading of the sample to the fading of the Blue Wool standards.

  • Data Analysis: The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading as the test sample.[2]

Migration Resistance Test

Objective: To determine the tendency of the dye to migrate from the colored polymer to a contacting surface.

Methodology:

  • Sample Preparation: Prepare a plaque of the colored polymer and a plaque of uncolored, plasticized polyvinyl chloride (PVC).

  • Standard: A method adapted from ASTM D2199 can be used.[8]

  • Procedure:

    • Place the colored polymer plaque in direct contact with the white PVC plaque.

    • Apply a specified pressure (e.g., 1 kg/cm ²) to the assembly.

    • Place the assembly in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[9]

  • Data Analysis: After the test period, separate the plaques and visually assess the degree of color transfer to the white PVC plaque using a standard Grey Scale for staining. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[9]

Logical Workflow for Dye Selection

The selection of an appropriate blue dye for a polymer application is a multi-faceted process. The following diagram illustrates a logical workflow to guide researchers and scientists in making an informed decision.

DyeSelectionWorkflow Start Define Polymer Matrix and Processing Conditions HighTemp High-Temperature Processing (>250°C)? Start->HighTemp Transparency Transparency Required? HighTemp->Transparency Yes SelectOtherSolvent Consider Other High-Performance Anthraquinone Dyes (e.g., Solvent Blue 104) HighTemp->SelectOtherSolvent No Lightfastness High Lightfastness (7-8) Required? Transparency->Lightfastness Yes SelectPigment Consider Phthalocyanine Pigment (e.g., PB 15) Transparency->SelectPigment No Migration High Migration Resistance Required? Lightfastness->Migration Yes Lightfastness->SelectOtherSolvent No SelectSB78 Select this compound (Solvent Blue 78) Migration->SelectSB78 Yes Migration->SelectOtherSolvent No Test Perform Application-Specific Testing SelectSB78->Test SelectPigment->Test SelectOtherSolvent->Test

Caption: Decision workflow for selecting a blue dye in polymer applications.

Signaling Pathway for Color Stability

The superior performance of this compound is rooted in its molecular structure. The anthraquinone core provides a stable chromophore, while the methylamino substituents contribute to its solubility and interaction with the polymer matrix. The following diagram illustrates the key factors influencing the color stability of a dye within a polymer.

ColorStability DyeStructure Inherent Dye Structure (e.g., Anthraquinone Core) ThermalStability High Thermal Stability DyeStructure->ThermalStability Lightfastness Excellent Lightfastness DyeStructure->Lightfastness PolymerMatrix Polymer Matrix Compatibility MigrationResistance Good Migration Resistance PolymerMatrix->MigrationResistance Processing Processing Conditions (Temperature, Shear) Processing->ThermalStability Environment End-Use Environment (UV Light, Chemicals) Environment->Lightfastness OverallStability Overall Color Stability ThermalStability->OverallStability Lightfastness->OverallStability MigrationResistance->OverallStability

Caption: Factors influencing the overall color stability of a dye in a polymer.

References

A Comparative Analysis of the Photostability of 1,4-Bis(methylamino)anthraquinone and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, photostability—a fluorophore's resistance to photochemical degradation upon exposure to light—is a critical parameter for reliable and quantitative imaging experiments. This guide provides a comparative overview of the photostability of 1,4-Bis(methylamino)anthraquinone, a member of the anthraquinone family of dyes, against other commonly utilized fluorescent probes such as fluorescein, rhodamine derivatives, and DAPI.

Executive Summary

This guide presents available quantitative data for common fluorescent probes to offer a comparative baseline and outlines detailed experimental protocols to enable researchers to perform their own standardized photostability assessments.

Quantitative Photostability Comparison

The photostability of a fluorescent probe can be quantified by parameters such as the photobleaching quantum yield (Φb) or the photobleaching half-life (t½). A lower photobleaching quantum yield and a longer half-life indicate greater photostability. The following table summarizes available data for several common fluorescent probes. It is important to note that these values can be influenced by experimental conditions.

Fluorescent ProbeClassPhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t½)Notes
This compound AnthraquinoneData not availableData not availableGenerally considered to have high photostability based on the properties of the anthraquinone class.
Fluorescein Xanthene~10⁻⁵ - 10⁻⁷Seconds to minutes[3]Highly susceptible to photobleaching, especially at high illumination intensities. An average molecule emits 30,000-40,000 photons before bleaching.[4]
Rhodamine B Xanthene~10⁻⁶ - 10⁻⁷[5]Generally longer than fluoresceinKnown for better photostability than fluorescein.
DAPI IndoleData not availableProne to photobleaching and photoconversion under UV excitation.[6][7]Less photostable than Hoechst 33342.[8][9]

Note: The photostability of a fluorophore is highly dependent on its microenvironment, including solvent, pH, and the presence of oxidizing or reducing agents. Direct comparison of data from different sources should be done with caution.

Experimental Protocols

To facilitate direct and reliable comparison of photostability, standardized experimental protocols are essential. Below are detailed methodologies for determining the photobleaching half-life and the fluorescence quantum yield.

Protocol 1: Determination of Photobleaching Half-Life (t½)

This protocol outlines a method for measuring the rate of photobleaching of a fluorescent probe using fluorescence microscopy.

Materials:

  • Fluorescent probe solutions (e.g., this compound, Fluorescein, Rhodamine B, DAPI) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable, high-intensity light source (e.g., laser, mercury arc lamp).

  • Appropriate filter sets for each fluorescent probe.

  • A sensitive digital camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the fluorescent probe solution on a microscope slide and allow it to dry, or embed the probe in a polymer matrix to minimize diffusion.

  • Microscope Setup: Turn on the microscope and light source, allowing them to stabilize. Select the appropriate filter set for the probe being tested.

  • Image Acquisition:

    • Focus on the sample.

    • Adjust the illumination intensity to a consistent level for all samples.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.[10]

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without the probe.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value; this is the photobleaching half-life (t½).[10]

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach.[11][12]

Materials:

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Test fluorescent probe solution of unknown quantum yield.

  • Standard fluorescent probe solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solvent (the same for both test and standard probes).

  • 1 cm path length cuvettes.

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the test and standard probes in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

    • Ensure identical experimental settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test and standard probes.

    • Determine the slope (gradient) of the resulting straight lines for both the test (Grad_test) and standard (Grad_std) samples.

    • Calculate the quantum yield of the test sample (Φf_test) using the following equation:[11]

      Φf_test = Φf_std × (Grad_test / Grad_std) × (η_test² / η_std²)

      where Φf_std is the quantum yield of the standard, and η is the refractive index of the solvent for the test and standard solutions (if different).

Visualization of Experimental Workflow and a Cellular Application

To provide a clearer understanding of the experimental process and a potential application, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_probe Prepare Probe Solutions (Standardized Concentration) prep_slide Immobilize on Slide prep_probe->prep_slide setup Microscope Setup (Constant Illumination) prep_slide->setup acquire Acquire Time-Lapse Images setup->acquire measure Measure Intensity (ROI) acquire->measure correct Background Correction measure->correct normalize Normalize to t=0 correct->normalize plot Plot Intensity vs. Time normalize->plot calculate Calculate t½ plot->calculate

Workflow for determining photobleaching half-life.

Anthraquinone-based fluorescent probes have shown utility in various cellular imaging applications, including the detection of specific metal ions.[13][14] The following diagram illustrates a simplified signaling pathway where a generic anthraquinone probe could be used to detect intracellular zinc ions.

signaling_pathway cluster_cell Cellular Environment Zn_ext Extracellular Zn²⁺ Channel Ion Channel Zn_ext->Channel Stimulus Zn_int Intracellular Zn²⁺ Channel->Zn_int Influx Probe Anthraquinone Probe (Low Fluorescence) Zn_int->Probe Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binding Signal Fluorescent Signal Complex->Signal Emission

Anthraquinone probe for intracellular Zn²⁺ detection.

References

A Comparative Analysis of the Cytotoxic Effects of 1,4-Bis(methylamino)anthraquinone and Mitoxantrone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, anthraquinone derivatives represent a significant class of therapeutic agents. This guide provides a detailed comparison of the cytotoxic properties of two such compounds: 1,4-Bis(methylamino)anthraquinone and the well-established chemotherapeutic drug, mitoxantrone. The following sections present available experimental data, outline relevant methodologies, and visualize key concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Data Presentation: Cytotoxicity Comparison

A direct quantitative comparison of the 50% inhibitory concentration (IC50) values is hampered by the limited availability of data for this compound. However, extensive data exists for mitoxantrone, highlighting its potent cytotoxic activity.

Table 1: Cytotoxicity of Mitoxantrone in Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
Human Breast Carcinoma (MCF-7)0.196[1]
Human Breast Carcinoma (MDA-MB-231)0.018[1]
Human Promyelocytic Leukemia (HL-60)0.1[2]
Human Colon Carcinoma (HCT116)Not specified, but showed dose-dependent cytotoxicity[3]
Canine Urothelial Carcinoma (K9TCC-PU AXA, AXC, SH)Dose-dependent inhibition observed[4]
Human Urothelial Carcinoma (T24)Dose-dependent inhibition observed[4]

This compound:

While specific IC50 values are not available in the reviewed literature, studies have indicated that this compound, also known as Disperse Blue 14, can reduce the viability of mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2). However, without quantitative data, a direct comparison of potency with mitoxantrone cannot be made.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The following protocol outlines a standard MTT assay, a colorimetric method widely used to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and Mitoxantrone

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and mitoxantrone in a complete culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Comparison

The following diagram illustrates the general workflow for comparing the cytotoxicity of the two compounds.

G Experimental Workflow for Cytotoxicity Comparison cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plates B Incubate for 24h for Adhesion A->B E Treat Cells with Compounds B->E C Prepare Serial Dilutions of This compound C->E D Prepare Serial Dilutions of Mitoxantrone D->E F Incubate for 24/48/72h E->F G Add MTT Reagent F->G H Incubate for 2-4h G->H I Add Solubilization Solution H->I J Measure Absorbance at 570nm I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L M Compare Cytotoxicity L->M

Caption: A flowchart outlining the key steps in a typical in vitro cytotoxicity assay.

Signaling Pathways of Mitoxantrone

Mitoxantrone exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and essential cellular enzymes.

G Simplified Signaling Pathway of Mitoxantrone cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Cellular Outcome Mitoxantrone Mitoxantrone DNA_Intercalation DNA Intercalation Mitoxantrone->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Mitoxantrone->Topo_II_Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Intercalation->DNA_Replication_Inhibition DNA_Strand_Breaks DNA Strand Breaks Topo_II_Inhibition->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest DNA_Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: A diagram illustrating the primary mechanisms of action of mitoxantrone.

Conclusion

Mitoxantrone is a well-characterized cytotoxic agent with proven efficacy against a variety of cancer cell lines. Its mechanisms of action, centered on DNA intercalation and topoisomerase II inhibition, are well-understood. In contrast, while this compound shares a similar core structure, there is a notable lack of publicly available, quantitative data regarding its specific cytotoxicity in cancer cells. This data gap prevents a direct and robust comparison of its anticancer potential with that of mitoxantrone. Further research is required to elucidate the cytotoxic profile and mechanism of action of this compound to determine its potential as a therapeutic agent.

References

Comparative Guide to Cell Viability and Apoptosis Assays for the Validation of 1,4-Bis(methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard assays for validating the effects of compounds like 1,4-Bis(methylamino)anthraquinone on cell viability and apoptosis. Researchers, scientists, and drug development professionals can use this information to select the most appropriate methods for their experimental needs.

Introduction to this compound

This compound is an anthraquinone derivative. Anthraquinones are a class of organic compounds, some of which have been investigated for their potential as anti-cancer agents due to their ability to induce cell death.[1][2][3][4][5][6] The validation of such compounds requires robust and reliable assays to quantify their impact on cell viability and to elucidate the mechanisms of cell death, such as apoptosis.

Part 1: Cell Viability Assays

Cell viability assays are essential for determining the overall health of a cell population and are a primary indicator of a compound's cytotoxic effects. These assays are often based on the metabolic activity of the cells.

Comparison of Cell Viability Assays
Assay PrincipleAssay NameAdvantagesDisadvantages
Tetrazolium Reduction MTT Assay Well-established, cost-effective.[7][8]Requires a solubilization step, insoluble formazan can be toxic to cells.[7][8]
MTS Assay Water-soluble formazan product, fewer steps than MTT.[9][10]Can be affected by culture medium components.[10]
XTT Assay Higher sensitivity and broader dynamic range than MTT.[10]Can be affected by serum albumin and fatty acids.[10]
Resazurin Reduction AlamarBlue® Assay Non-toxic, allows for continuous monitoring of cells, highly sensitive.[10][11][12]Can be sensitive to light and pH changes.
ATP Quantification CellTiter-Glo® Highly sensitive, rapid, and suitable for high-throughput screening.Requires a luminometer, more expensive than colorimetric assays.
Dye Exclusion Trypan Blue Assay Simple, rapid, and inexpensive.[10]Subjective, does not distinguish between apoptotic and necrotic cells.
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • Solubilization solution (e.g., acidified isopropanol)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate with varying concentrations of this compound for the desired time.

  • Remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Incubate the plate at 37°C for 3-4 hours.[8][13]

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Read the absorbance at 570-590 nm using a microplate reader.[13]

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_assay MTT Addition & Incubation cluster_readout Measurement A Seed Cells B Add Compound (this compound) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Formazan Formation (Viable Cells) E->F G Add Solubilization Solution F->G H Measure Absorbance (570-590 nm) G->H

Figure 1. Workflow of the MTT cell viability assay.

Part 2: Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[14][15] Several assays can detect the hallmark events of apoptosis.

Comparison of Apoptosis Assays
Assay PrincipleAssay NameApoptotic StageAdvantagesDisadvantages
Phosphatidylserine (PS) Exposure Annexin V Staining EarlyHighly specific for early apoptosis, can be combined with a viability dye (e.g., PI) to distinguish apoptotic from necrotic cells.[14][15]Requires intact cell membranes for accurate results.
Caspase Activation Caspase Activity Assays MidCan detect the activity of specific initiator (e.g., Caspase-8, -9) and executioner (e.g., Caspase-3) caspases.[16][17]The timing of the assay is critical as caspase activation is transient.
DNA Fragmentation TUNEL Assay LateCan be used on fixed tissues and cells, provides spatial information in tissues.Can also label necrotic cells, may not detect early-stage apoptosis.
Experimental Protocol: Annexin V-FITC Apoptosis Assay

This assay identifies cells in the early stages of apoptosis.[18] During this stage, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15][18][19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC for detection by flow cytometry.[14][15][19][20] Propidium Iodide (PI) is often used as a counterstain to identify necrotic cells, which have compromised membrane integrity.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14][20]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Collect 1-5 x 10^5 cells by centrifugation.[15]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[15]

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Induce Apoptosis (e.g., with this compound) B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide C->D E Incubate (15-20 min) D->E F Analyze by Flow Cytometry E->F

Figure 2. Experimental workflow for the Annexin V-FITC apoptosis assay.
Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Its activation is a critical step leading to the cleavage of cellular proteins and cell death. Colorimetric assays for caspase-3 activity utilize a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.[16]

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells with this compound.

  • Lyse the cells using the provided Cell Lysis Buffer and incubate on ice.[16][21]

  • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.[21]

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate.

  • Add Reaction Buffer (containing DTT) to each well.

  • Add the DEVD-pNA substrate to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.[16]

  • Read the absorbance at 400-405 nm.[16]

Apoptosis_Signaling_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cleaves DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Frag->Apoptosis

Figure 3. Simplified intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion

The validation of a compound such as this compound requires a multi-faceted approach to accurately assess its biological activity. By employing a combination of cell viability assays like the MTT assay and apoptosis detection methods such as Annexin V staining and caspase activity assays, researchers can obtain a comprehensive profile of the compound's cytotoxic and pro-apoptotic effects. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and executing these critical validation studies.

References

A Comparative Performance Analysis of Disperse Blue 14 and Other Disperse Dyes for Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Disperse Dyes

This guide provides a comprehensive comparison of the performance characteristics of C.I. Disperse Blue 14 against other commercially significant disperse dyes used for synthetic fibers, particularly polyester and polyamide. The evaluation is centered on key performance indicators crucial for textile and material science applications, including light, wash, and sublimation fastness. All quantitative data is supported by standardized experimental protocols to ensure accuracy and reproducibility.

Quantitative Performance Data

The following table summarizes the key fastness properties of Disperse Blue 14 and a selection of other disperse dyes on synthetic fibers. The ratings are based on standardized ISO testing protocols, with higher numbers indicating superior performance.

Dye NameC.I. NameCAS NumberFiber TypeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation/Ironing Fastness (ISO 105-P01)
Disperse Blue 14 61500 2475-44-7 Polyester 5-6 5 (Staining on PES), 4-5 (Staining on Co) Not Found
Polyamide 4-5 4 (Fading), 3-4 (Staining) 4 (Fading), 2-3 (Staining) [1]
Disperse Blue 3615052475-46-9Polyester5-64-53-4
Disperse Blue 791134512239-34-8Polyester64-54-5
Disperse Red 606075617418-58-5Polyester64-54
Disperse Yellow 544702012223-85-7Polyester6-74-54-5

Analysis of Performance Data

Disperse Blue 14, an anthraquinone dye, exhibits good to excellent light and wash fastness on polyester.[2] Its performance on polyamide is also notable, though with slightly lower ratings for washing and ironing fastness compared to its performance on polyester. When compared to other blue disperse dyes, Disperse Blue 79, a monoazo dye, offers superior light and sublimation fastness, making it suitable for applications requiring high durability. Disperse Blue 3, another anthraquinone dye, shows comparable performance to Disperse Blue 14.

In the broader context of disperse dyes, Disperse Red 60 (anthraquinone) and Disperse Yellow 54 (quinoline) demonstrate very good to excellent all-around fastness properties on polyester, setting a high benchmark for performance. The selection of an appropriate disperse dye is therefore highly dependent on the specific requirements of the end-use application, balancing coloristic properties with the necessary fastness performance.

Experimental Protocols

Detailed methodologies for the key fastness tests cited in this guide are provided below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO).

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc fading lamp apparatus is used as the light source.

  • Procedure : A specimen of the dyed synthetic fiber is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known light fastness ratings (1-8, where 8 is the highest fastness) are also exposed.

  • Evaluation : The change in color of the test specimen is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the test specimen.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic and commercial laundering.

  • Apparatus : A launder-ometer or a similar device that provides controlled mechanical agitation at a specified temperature is used.

  • Procedure : A specimen of the dyed synthetic fiber is stitched together with a multi-fiber adjacent fabric (containing strips of different common textile fibers). The composite specimen is then agitated in a solution of a standard detergent at a specified temperature and for a set duration. Stainless steel balls are often added to the container to enhance the mechanical action.

  • Evaluation : After washing, rinsing, and drying, the change in the color of the specimen is assessed using the Grey Scale for Assessing Change in Colour (rated 1-5, where 5 indicates no change). The staining of each fiber in the multi-fiber fabric is evaluated using the Grey Scale for Assessing Staining (rated 1-5, where 5 indicates no staining).

Sublimation Fastness Test (ISO 105-P01)

This test determines the resistance of the color of textiles to the heat of ironing and sublimation.

  • Apparatus : A heating device capable of maintaining a constant temperature and applying a specified pressure is used.

  • Procedure : A specimen of the dyed synthetic fiber is placed between two pieces of undyed fabric (one of the same fiber and one of a secondary fiber as specified in the standard). The composite specimen is subjected to a specific temperature and pressure for a defined period. The test can be conducted under dry, damp, or wet conditions.

  • Evaluation : The change in the color of the specimen is assessed using the Grey Scale for Assessing Change in Colour. The staining of the adjacent undyed fabrics is evaluated using the Grey Scale for Assessing Staining.

Visualization of Disperse Dye Classification and Evaluation Workflow

To further elucidate the relationships between different types of disperse dyes and the process of their evaluation, the following diagrams are provided.

G cluster_0 Classification of Disperse Dyes Dyes Disperse Dyes Structure By Chemical Structure Dyes->Structure Energy By Energy Level Dyes->Energy Azo Azo Dyes Structure->Azo Anthraquinone Anthraquinone Dyes Structure->Anthraquinone Other Other Structures (e.g., Quinoline, Nitrodiphenylamine) Structure->Other Low Low Energy (E-type) Energy->Low Medium Medium Energy (SE-type) Energy->Medium High High Energy (S-type) Energy->High

Classification of Disperse Dyes

G cluster_workflow Performance Evaluation Workflow cluster_testing Fastness Testing start Dye Selection (e.g., Disperse Blue 14) dyeing Dyeing of Synthetic Fibers start->dyeing washing Reduction Clearing & Washing dyeing->washing drying Drying & Conditioning washing->drying light_fastness Light Fastness (ISO 105-B02) drying->light_fastness wash_fastness Wash Fastness (ISO 105-C06) drying->wash_fastness sub_fastness Sublimation Fastness (ISO 105-P01) drying->sub_fastness evaluation Performance Evaluation & Comparison light_fastness->evaluation wash_fastness->evaluation sub_fastness->evaluation

Experimental Workflow for Performance Evaluation

References

A Comparative Analysis of the Fluorescence Quantum Yield of 1,4-Bis(methylamino)anthraquinone and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone dyes are a class of compounds known for their robust chemical and photophysical properties. However, their fluorescence quantum yields are generally observed to be low. This characteristic is influenced by a variety of factors including the nature and position of substituents on the anthraquinone core, the solvent polarity, and the formation of complexes with other molecules. For instance, the anthraquinone-based dye DRAQ5 exhibits a low quantum yield of 0.003 in solution.

In contrast, some derivatives show significantly different behaviors. The parent compound, 1,4-dihydroxyanthraquinone (quinizarin), is intrinsically non-fluorescent. However, upon chelation with metal ions such as aluminum (III) in isopropanol, it can form a highly fluorescent complex with a quantum yield reaching as high as 0.51. This highlights the profound impact of molecular interactions on the emissive properties of these dyes. Furthermore, studies on 2-amino-9,10-anthraquinone have revealed that this dye can exhibit unusually high fluorescence quantum yields in solvents of low polarity, suggesting that environmental factors play a crucial role in modulating their fluorescence efficiency.

Comparative Quantum Yield Data

The following table summarizes the available fluorescence quantum yield (Φ) data for a selection of anthraquinone dyes and their derivatives. It is important to note that the quantum yield is highly dependent on the solvent and other experimental conditions.

Dye/CompoundSolvent/ConditionsFluorescence Quantum Yield (Φ)
1,4-Bis(methylamino)anthraquinoneNot availableData not available
DRAQ5Solution0.003
1,4-Dihydroxyanthraquinone (Quinizarin)VariousNon-fluorescent
1,4-Dihydroxyanthraquinone-Al(III) complexIsopropanolup to 0.51
2-Amino-9,10-anthraquinoneLow-polarityUnusually high

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of the anthraquinone dye to be tested

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the relative quantum yield determination.

experimental_workflow Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy end_node End calc_qy->end_node start Start start->prep_std start->prep_sample

Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield of a sample.

Logical Relationship of Factors Affecting Quantum Yield

The quantum yield of an anthraquinone dye is a result of the competition between radiative and non-radiative decay pathways from the excited state. The following diagram illustrates this relationship.

quantum_yield_factors Factors Influencing Anthraquinone Dye Quantum Yield cluster_core Anthraquinone Core cluster_influences Influencing Factors AQ Excited State (S1) radiative Radiative Decay (Fluorescence) AQ->radiative k_r nonradiative Non-radiative Decay AQ->nonradiative k_nr substituents Substituents substituents->AQ solvent Solvent Polarity solvent->AQ complexation Complexation complexation->AQ

Evaluating the Efficacy of 1,4-Bis(methylamino)anthraquinone as a Counterstain Against Traditional Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate counterstain is a critical step in achieving high-quality histological and cytological preparations. While traditional stains like Hematoxylin and Eosin (H&E) and fluorescent dyes such as DAPI are well-established, the exploration of novel reagents continues in the quest for improved specificity, photostability, and broader applicability. This guide provides a comparative evaluation of 1,4-Bis(methylamino)anthraquinone, also known by its synonyms Direct Blue 78, Disperse Blue 14, and Solvent Blue 78, against these conventional methods.

Disclaimer: While this compound is commercially available and listed for applications in histology and hematology, there is a notable absence of peer-reviewed studies that quantitatively assess its performance as a counterstain in direct comparison to traditional methods. This guide, therefore, synthesizes the available information on its chemical properties and those of related anthraquinone dyes to present a potential use-case and a framework for its evaluation. The experimental protocols for this compound are based on general staining principles and should be considered a starting point for optimization.

Comparative Analysis of Staining Properties

The efficacy of a counterstain is determined by several key parameters, including its target specificity, staining mechanism, and compatibility with various imaging modalities. The following table summarizes these properties for this compound and traditional counterstains.

Parameter This compound (Direct Blue 78) Hematoxylin Eosin DAPI
Target Molecule Hypothesized to be positively charged proteins and other cationic biomolecules.Heterochromatin (nucleic acids) via a mordant.Cytoplasmic proteins and extracellular matrix.AT-rich regions of DNA.
Staining Color Bright blue.Blue/Purple.Pink/Red.Blue (fluorescent).
Principle of Staining Anionic dye electrostatically attracted to cationic molecules.A cationic dye-mordant complex binds to anionic nucleic acids.Anionic dye that binds to cationic cytoplasmic elements.Intercalates into the minor groove of DNA.
Typical Application Potentially a cytoplasmic or general protein stain in histology.Nuclear counterstain in histology (H&E).Cytoplasmic counterstain in histology (H&E).Nuclear counterstain in immunofluorescence.
Photostability Anthraquinone dyes are generally known for good photostability, though specific data for this compound in microscopy is lacking.[1]Not applicable (for brightfield microscopy).Not applicable (for brightfield microscopy).Can be prone to photobleaching with intense or prolonged exposure.[1]
Advantages Potentially good photostability; simple electrostatic staining mechanism.High nuclear specificity and crisp staining.Provides excellent contrast to hematoxylin, highlighting cytoplasmic and extracellular features.High specificity for DNA with very low background.
Limitations Lack of established protocols and performance data; specificity requires validation; potential for background staining if not washed properly.[2]Staining intensity can be pH-dependent and require differentiation.Can be washed out with prolonged water rinses.Requires fluorescence microscopy; may not be suitable for all multiplexing panels due to spectral overlap.

Experimental Protocols

Detailed and validated protocols are essential for reproducible staining. Below are established methods for traditional counterstains and a proposed protocol for the evaluation of this compound.

Proposed Protocol for this compound (Direct Blue 78) Staining of Fixed Cells:

This protocol is a starting point and will likely require optimization for specific cell types and applications.

  • Preparation of Staining Solution: Prepare a stock solution of 1 mg/mL this compound in deionized water. Dilute this stock solution in an acidic buffer (e.g., acetate buffer, pH 3-4) to a working concentration range of 0.05% to 0.1% (w/v).

  • Sample Preparation: Fix cells on a microscope slide using a standard method (e.g., 4% paraformaldehyde or methanol).

  • Washing: Wash the slides thoroughly with deionized water to remove the fixative.

  • Staining: Incubate the slides in the this compound staining solution for 5-10 minutes. The acidic pH is intended to enhance the positive charge on cellular proteins, thereby facilitating the binding of the anionic dye.[2]

  • Rinsing: Briefly rinse the slides in deionized water to remove the bulk of the staining solution.[2]

  • Differentiation (Optional): To reduce background staining, wash the slides in two changes of 0.5% acetic acid solution for 1-2 minutes each.[2] This step helps to remove non-specifically bound dye.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, and 100%).

  • Clearing and Mounting: Clear the sections in xylene or a xylene substitute and mount with a resinous mounting medium.

Standard Protocol for Hematoxylin and Eosin (H&E) Staining:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5-10 minutes each.

    • 100% Ethanol: 2 changes, 3-5 minutes each.

    • 95% Ethanol: 3 minutes.

    • 70% Ethanol: 3 minutes.

    • Running tap water rinse: 5 minutes.[3]

  • Hematoxylin Staining:

    • Immerse in filtered Harris or Mayer's hematoxylin for 3-5 minutes.

    • Rinse in running tap water until the water runs clear.

    • Differentiate in 0.3-1% acid alcohol for 1-3 seconds.[3][4]

    • Rinse immediately in tap water.

    • Immerse in a "bluing" agent (e.g., Scott's Tap Water Substitute) for 10-60 seconds.[3]

    • Rinse thoroughly in tap water for 1-5 minutes.

  • Eosin Staining:

    • Immerse in Eosin Y solution for 30 seconds to 2 minutes.[3]

    • Briefly rinse in tap or distilled water (1-2 dips).

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 2-3 minutes each.

    • 100% Ethanol: 2 changes, 2-3 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.[3]

Standard Protocol for DAPI Counterstaining in Immunofluorescence:

  • Preparation of DAPI Solution: Prepare a stock solution of DAPI (e.g., 5 mg/mL in dimethylformamide). Dilute the stock solution in phosphate-buffered saline (PBS) to a working concentration of 300 nM.[5][6]

  • Sample Preparation: Following primary and secondary antibody incubations and washes for the target of interest, equilibrate the sample with PBS.

  • DAPI Staining: Add the DAPI working solution to the sample, ensuring complete coverage, and incubate for 1-5 minutes at room temperature, protected from light.[5][7]

  • Washing: Rinse the sample several times with PBS to remove unbound DAPI.

  • Mounting: Drain excess PBS and mount the coverslip using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filter set for blue fluorescence.

Visualizing Methodologies and Relationships

To further clarify the experimental design and the underlying principles of staining, the following diagrams are provided.

Staining_Mechanisms cluster_DMAA This compound cluster_DAPI DAPI DMAA DMAA (Anionic) Protein Cationic Proteins DMAA->Protein Electrostatic Attraction DAPI_mol DAPI (Cationic) DNA DNA (Anionic) DAPI_mol->DNA Intercalation

A simplified comparison of staining mechanisms.

Experimental_Workflow cluster_DMAA DMAA Protocol cluster_HE H&E Protocol cluster_DAPI DAPI Protocol start Prepare Identical Fixed Tissue Sections stain_DMAA Stain with This compound start->stain_DMAA stain_HE Stain with Hematoxylin & Eosin start->stain_HE stain_DAPI Stain with Primary Ab, Secondary Ab, & DAPI start->stain_DAPI wash_diff Wash & Differentiate (as per protocol) stain_DMAA->wash_diff dehydrate_mount Dehydrate, Clear, & Mount stain_HE->dehydrate_mount image_fluorescence Fluorescence Microscopy stain_DAPI->image_fluorescence wash_diff->dehydrate_mount image_brightfield Brightfield Microscopy dehydrate_mount->image_brightfield analyze Quantitative & Qualitative Analysis image_brightfield->analyze image_fluorescence->analyze

Proposed workflow for a comparative staining experiment.

Logical_Evaluation eval Evaluate Novel Counterstain spec Specificity & Localization eval->spec intensity Staining Intensity & Signal-to-Noise eval->intensity photo Photostability eval->photo compat Compatibility with Other Stains eval->compat repro Reproducibility eval->repro outcome Determine Efficacy spec->outcome intensity->outcome photo->outcome compat->outcome repro->outcome

References

Comparative Analysis of 1,4-Bis(methylamino)anthraquinone: Unraveling Cross-Reactivity and Specificity in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14 or Solvent Blue 78, and structurally similar anthraquinone derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on its cross-reactivity and specificity, supported by available experimental data.

Introduction to this compound and its Analogs

This compound is a synthetic anthraquinone dye characterized by two methylamino groups at the C1 and C4 positions of the anthraquinone core. This substitution pattern significantly influences its chemical properties and biological activity. The anthraquinone scaffold is a common motif in a variety of biologically active compounds, including anticancer agents, antibiotics, and anti-inflammatory drugs. The nature and position of substituents on the anthraquinone ring system play a crucial role in determining their interaction with biological targets, leading to a wide spectrum of activities and specificities.

Comparative Cytotoxicity

While direct comparative studies detailing the IC50 values of this compound against a panel of cancer cell lines alongside its close analogs in a single study are limited, a compilation of data from various sources allows for a comparative assessment. The following table summarizes the cytotoxic activities of this compound and other representative amino- and hydroxy-substituted anthraquinones. Cytotoxicity is a key indicator of potential anticancer activity and is often the first step in evaluating the biological potential of new compounds.

CompoundStructureCell LineIC50 (µM)Reference
This compound 1,4-diaminoanthraquinone core with N-methyl substituentsNot explicitly found in comparative studiesData not availableN/A
Mitoxantrone 1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedioneHuman Colon Adenocarcinoma< 1 µg/mL[1]
Ametantrone 1,4-Bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedioneHuman Colon Adenocarcinoma~14-fold less active than Mitoxantrone[1]
2-(Butylamino)anthracene-1,4-dione Butylamino group on an anthraquinone coreMCF-7 (Breast)1.1 - 3.0 µg/mL[2]
2,3-(Dibutylamino)anthracene-9,10-dione Two butylamino groups on an anthraquinone coreMCF-7 (Breast)3.0 µg/mL[2]
2-Hydroxy-3-methyl anthraquinone Hydroxy and methyl groups on an anthraquinone coreHepG2 (Liver)80.55 (72h)N/A

Note: The lack of specific IC50 data for this compound in publicly available comparative studies highlights a gap in the current research landscape. The data presented for other anthraquinones illustrates the significant impact of substitution patterns on cytotoxic potency.

Mechanistic Insights: Signaling Pathways

The biological activity of anthraquinone derivatives is often attributed to their ability to induce oxidative stress and interfere with cellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

A common mechanism of action for many anthraquinones is the generation of reactive oxygen species (ROS) within cells. This can occur through redox cycling of the quinone moiety. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, leading to the activation of apoptotic pathways.

Below is a diagram illustrating the putative ROS-mediated apoptotic pathway induced by anthraquinone derivatives.

ROS_Apoptosis_Pathway Anthraquinone Anthraquinone Derivative Cell Cellular Environment Anthraquinone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-mediated apoptotic pathway.
Modulation of PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some anthraquinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

The following diagram depicts the inhibition of the PI3K/AKT/mTOR signaling pathway by certain anthraquinone compounds.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Anthraquinone Anthraquinone Derivative Anthraquinone->PI3K Anthraquinone->AKT

Inhibition of PI3K/AKT/mTOR pathway.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. The following sections detail common methodologies used to assess the biological activity of anthraquinone derivatives.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the anthraquinone compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Anthraquinone Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

MTT assay experimental workflow.

Conclusion

This compound belongs to a class of compounds with significant, yet underexplored, biological potential. While direct comparative data on its cross-reactivity and specificity remain scarce, the broader understanding of aminoanthraquinone derivatives suggests a mechanism of action likely involving the induction of oxidative stress and modulation of key cellular signaling pathways such as the PI3K/AKT/mTOR cascade. The provided data on related compounds underscores the profound influence of structural modifications on cytotoxic activity. Further focused research, including head-to-head comparative studies with standardized protocols, is imperative to fully elucidate the therapeutic potential and specific molecular targets of this compound. This will be crucial for guiding future drug discovery and development efforts in this chemical space.

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(methylamino)anthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Bis(methylamino)anthraquinone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety and regulatory standards.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1] In cases where dust may be generated, a dust mask or a NIOSH/MSHA approved respirator should be used.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1] In case of contact, flush the affected area with plenty of water.[1][3]

  • Ignition Sources: Keep the chemical away from heat and sources of ignition, as fine dust dispersed in the air can be a potential dust explosion hazard.[1]

Step-by-Step Disposal Procedure

All chemical waste must be handled in accordance with local, state, and federal regulations.[2] The following steps provide a general guideline for the proper disposal of this compound:

  • Waste Identification and Classification:

    • Wastes from the production of certain dyes and pigments are listed as hazardous waste by the Environmental Protection Agency (EPA).[4][5] Due to its chemical nature, this compound should be treated as hazardous waste unless confirmed otherwise by a qualified professional.

  • Waste Collection and Storage:

    • Collect waste this compound in its original container or a clearly labeled, compatible container with a secure lid.[6][7]

    • The container must be in good condition and clearly marked with the words "Hazardous Waste" and the chemical name.[7]

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Engage a Licensed Waste Disposal Service:

    • Consult with your institution's Environmental Health and Safety (EH&S) department or a licensed professional hazardous waste disposal company to arrange for pickup and disposal.[8]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Disposal Method:

    • The most common and recommended method for the disposal of this type of chemical waste is incineration at an approved and licensed facility.[2]

    • Disposal in an authorized landfill may be an option, but this should be confirmed with the waste management authority.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[6][9]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.[2]

    • Use dry cleanup methods such as sweeping or vacuuming with an explosion-proof machine.[2]

    • Place the spilled material and any contaminated cleaning materials into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1][2]

  • Major Spills:

    • Evacuate the area and move upwind of the spill.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Prevent the spillage from entering drains, sewers, or water courses.[1][2]

Regulatory Considerations

The disposal of hazardous waste is regulated by the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Wastes generated from the production of certain dyes and pigments are designated as K181 listed hazardous wastes.[5] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Class Skin Irritant, Serious Eye Irritant[1][3]
Potential Hazards May cause an allergic skin reaction, May cause cancer[6]
Incompatible Materials Strong oxidizing agents[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The standard procedure relies on the established protocols of licensed hazardous waste management facilities, which typically involve high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste: Treat as Hazardous start->assess_waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator assess_waste->ppe containerize Containerize Waste: - Compatible, sealed container - Label 'Hazardous Waste' ppe->containerize storage Store Securely: - Designated area - Away from incompatibles containerize->storage contact_ehs Contact EH&S or Licensed Waste Disposal Service storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds disposal Professional Disposal: - Incineration at approved facility - Or as advised by professionals provide_sds->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,4-Bis(methylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 1,4-Bis(methylamino)anthraquinone. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecific EquipmentReasoning and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[2][3]Protects against airborne particles and potential splashes.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, long-sleeved clothing, and closed-toe shoes.[2][4]Provides a barrier against skin contact. Contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for dusts.[2][3]Required when handling the powder outside of a certified chemical fume hood or when dust may be generated.[2]

Operational Plan: Handling and Disposal

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Safe Handling Protocol:

A standardized operational plan ensures that this compound is handled safely from receipt to disposal.

  • Preparation:

    • Before handling, thoroughly read and understand the Safety Data Sheet (SDS).

    • Ensure all necessary PPE is available and in good condition.[2]

    • Have a chemical spill kit readily available.

  • Handling:

    • Avoid the formation and accumulation of dust.[6][7]

    • When weighing or transferring the solid, do so carefully to avoid generating dust.[3] Use a spatula or other appropriate tools for transfer.[3]

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Do not eat, drink, or smoke in the handling area.[6]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[4][7]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: Stop the leak if it can be done without risk. Absorb the spill with inert material (e.g., dry sand or earth) and place it in a chemical waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.[3]

Disposal Plan:

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled container.[3]

  • All waste must be handled in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

  • Preparation:

    • Don all required PPE as detailed in the table above.

    • Set up a clean workspace within a certified chemical fume hood.

    • Ensure all necessary equipment (e.g., balance, spatula, weigh boat, volumetric flask, solvent) is inside the fume hood.

  • Weighing:

    • Tare the weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound powder from the storage container to the weigh boat using a clean spatula.

    • Minimize the generation of dust by handling the container and spatula gently.

    • Record the exact weight of the powder.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer it to the flask.

    • Add solvent to the flask until it is approximately half full.

    • Gently swirl the flask to dissolve the powder. Sonication may be used if necessary.

    • Once dissolved, add solvent to the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.[3]

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.

    • Remove PPE in a manner that avoids self-contamination.[3]

    • Wash hands thoroughly with soap and water after handling.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh Powder prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decon Decontaminate Workspace handling_dissolve->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe disposal_collect Collect Hazardous Waste post_waste->disposal_collect post_wash Wash Hands post_ppe->post_wash disposal_label Label Container disposal_collect->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.